Product packaging for Doxycycline HCl(Cat. No.:)

Doxycycline HCl

Cat. No.: B7979278
M. Wt: 480.9 g/mol
InChI Key: PTNZGHXUZDHMIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Doxycycline hydrochloride is a second-generation, broad-spectrum tetracycline antibiotic widely used in life science research. It functions as a potent protein synthesis inhibitor by binding to the 30S ribosomal subunit, thereby preventing the association of aminoacyl-tRNA with the bacterial ribosome . This bacteriostatic mechanism makes it a valuable tool for studying a wide range of gram-positive and gram-negative bacteria in vitro. Beyond its classical antimicrobial applications, doxycycline HCl is also utilized in research models for its noted anti-inflammatory and immunomodulatory properties . Studies employ it to investigate pathways involving matrix metalloproteinases (MMPs) and nitric oxide synthase. Its high lipophilicity, compared to earlier tetracyclines, contributes to its excellent tissue penetration and bioavailability, making it a reliable choice for various experimental systems . This product is provided for research purposes and is strictly labeled "For Research Use Only." It is not intended for use in humans or animals for any diagnostic, therapeutic, or prophylactic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H25ClN2O8 B7979278 Doxycycline HCl

Properties

IUPAC Name

4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O8.ClH/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNZGHXUZDHMIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41411-66-9
Record name 2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, monohydrochloride, [4S-(4α,4aα,5α,5aα,6β,12aα)]-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.304
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Fundamental Molecular and Cellular Mechanisms of Doxycycline Hcl Action

Ribosomal Inhibition in Prokaryotic Systems

The primary antibacterial action of doxycycline (B596269) HCl stems from its potent inhibition of bacterial protein synthesis. Bacteria rely on 70S ribosomes for this process, which are composed of two subunits: the 30S and the 50S. Doxycycline selectively targets the smaller 30S subunit.

Binding to 30S Ribosomal Subunit

Doxycycline inhibits bacterial protein synthesis by binding allosterically to the 30S prokaryotic ribosomal subunit. drugbank.comnih.gov This binding occurs at the A site (acceptor site) of the ribosome, specifically interacting with nucleotides in helix 34 of the 16S rRNA within the 30S subunit. mdpi.comcreative-diagnostics.com The binding is generally considered reversible. drugbank.comwikipedia.org

Prevention of Aminoacyl-tRNA Association with Ribosomal A-site

The binding of doxycycline to the 30S ribosomal subunit directly blocks the association of charged aminoacyl-tRNA (aa-tRNA) with the ribosomal A site on the mRNA-ribosome complex. drugbank.comnih.govmdpi.comcreative-diagnostics.comdrugbank.comwikipedia.orgpatsnap.comnih.govprobes-drugs.orgpatsnap.commsdvetmanual.com This site is where incoming aa-tRNAs bind to deliver the next amino acid in the polypeptide chain being synthesized. By occupying this site, doxycycline prevents the proper docking of aa-tRNA. mdpi.comcreative-diagnostics.com

Disruption of Bacterial Protein Translation Elongation

The prevention of aa-tRNA binding to the A site ultimately impedes the elongation phase of protein synthesis. drugbank.comnih.gov The ternary complex, consisting of elongation factor Tu (EF-Tu), GTP, and aa-tRNA, attempts to bind to the A site but is blocked by doxycycline. nih.gov This stalled process halts the translation of the growing polypeptide chain, disrupting bacterial protein synthesis and consequently inhibiting bacterial growth and replication. nih.govpatsnap.comnih.govpatsnap.comsigmaaldrich.com This mechanism is primarily bacteriostatic, meaning it stops bacterial growth rather than directly killing the bacteria, allowing the host immune system to clear the infection. wikipedia.orgnih.govprobes-drugs.orgpatsnap.comwikipedia.org

Mitochondrial Ribosomal Inhibition in Eukaryotic Cells

While primarily known for its effects on prokaryotic ribosomes, doxycycline can also affect protein synthesis in eukaryotic cells by interacting with mitochondrial ribosomes. Mitochondria, having evolved from bacteria, possess ribosomes (70S) that are structurally similar to bacterial ribosomes. japi.orgnih.govoncotarget.com

Binding to 70S Ribosomes

Doxycycline exhibits inhibitory effects on protein synthesis in mitochondria by binding to the 70S mitochondrial ribosomes. japi.org This binding to the mitochondrial small ribosomal subunit (mtSSU) can lead to the inhibition of mitochondrial protein synthesis. researchgate.net

Impairment of Mitochondrial Metabolism

The inhibition of mitochondrial protein synthesis by doxycycline can lead to impaired mitochondrial function. nih.govresearchgate.netnih.govnih.gov This impairment can manifest as reduced mitochondrial respiration and altered cellular metabolism. nih.govresearchgate.netnih.govnih.gov Studies have shown that doxycycline can cause a mitonuclear protein imbalance, where the expression of mitochondrially-encoded proteins is reduced compared to nuclear-encoded mitochondrial proteins. nih.govresearchgate.netnih.gov This imbalance can affect the assembly and function of oxidative phosphorylation complexes, which are crucial for cellular energy production. nih.govresearchgate.netresearchgate.net For instance, doxycycline has been shown to reduce maximal mitochondrial respiration and particularly affect complex I function. researchgate.net This can lead to a metabolic shift, such as increased glucose consumption and lactate (B86563) production, indicating a move towards glycolysis for energy. nih.govnih.gov The impact on mitochondrial function has been observed in various eukaryotic cell types and animal models. nih.govresearchgate.netnih.govnih.gov

Effects on Mitochondrial Proteostasis and Physiology

Beyond its effects on prokaryotic ribosomes, doxycycline HCl can also interfere with protein synthesis in mitochondria, which contain prokaryotic-like 70S ribosomes. japi.orgnih.gov This inhibition can lead to a disruption of mitochondrial proteostasis, the cellular process that maintains the balance of mitochondrial proteins. nih.govnih.govmdpi.com

Studies have shown that this compound can induce dose-dependent effects on mitochondrial function across different species and tissues. nih.govmdpi.com These effects include impairing mitochondrial oxygen consumption rate and inducing mitonuclear protein imbalance, characterized by a reduced ratio of mtDNA-encoded to nDNA-encoded proteins. nih.gov Exposure to this compound has been observed to damage mitochondrial morphology and induce mitophagy, a process where damaged mitochondria are selectively degraded. nih.gov

Furthermore, doxycycline treatment has been shown to alter global cellular transcriptional profiles, affecting the expression of numerous genes, including those encoding mitochondrial proteins. nih.gov While the precise mechanisms are still being elucidated, research suggests that doxycycline-induced mitochondrial stress can initiate a conserved mitochondria-to-cytosol stress signal, potentially leading to the activation of cytosolic proteostasis mechanisms like the proteasome. researchgate.net

Antiparasitic Mechanisms of this compound

This compound exhibits antiparasitic properties, particularly against Plasmodium falciparum, the parasite responsible for malaria, and Schistosoma mansoni, a parasitic flatworm. drugbank.comfishersci.no

A key target of this compound in Plasmodium falciparum is the apicoplast, a non-photosynthetic plastid organelle essential for parasite survival. japi.orgelifesciences.orgnih.govnih.gov The apicoplast contains a prokaryotic-like 70S ribosome, which is susceptible to inhibition by tetracycline (B611298) antibiotics like doxycycline. elifesciences.orgnih.govnih.gov By binding to these ribosomal subunits, doxycycline disrupts protein synthesis within the apicoplast. japi.orgelifesciences.orgnih.gov This disruption leads to impaired synthesis of essential apicoplast products, such as fatty acids and heme, which are crucial for parasite growth and replication. japi.orgwikipedia.org

Research indicates that doxycycline's effect on the apicoplast can manifest as a delayed, second-cycle defect at lower concentrations (1-3 µM), likely reflecting the inhibition of 70S apicoplast ribosomes. elifesciences.orgnih.gov Higher concentrations (8-10 µM) can cause a first-cycle iron-dependent defect within the apicoplast, blocking apicoplast biogenesis. elifesciences.orgnih.gov

The disruption of apicoplast function by this compound ultimately inhibits the growth and replication of Plasmodium falciparum. wikipedia.org While doxycycline does not directly kill the parasites immediately, it creates conditions that prevent their proliferation. wikipedia.org The impaired synthesis of essential metabolites due to apicoplast dysfunction leads to a delayed death phenotype, where the parasite progeny are unviable and fail to inherit the organelle. elifesciences.orgnih.govnih.gov

Studies have investigated the concentration-dependent effects of doxycycline on parasite growth inhibition. For instance, doxycycline-resistant P. falciparum lines have shown IC50 values around 2.4 µM compared to 587 nM for drug-free controls, indicating a reduced susceptibility. dominican.edu This reduced susceptibility has been linked to single nucleotide polymorphisms in the gene encoding the apicoplast small subunit ribosomal RNA (pfSSrRNA). dominican.edu

This compound has demonstrated toxic effects on adult Schistosoma mansoni worms in vitro. researchgate.netnih.gov Studies have shown that exposure to doxycycline can induce dose-dependent integumentary lesions on the worms, including bubbles, tubercle collapse, spicule disappearance, peeling, and erosion. researchgate.netnih.govcambridge.org

Furthermore, doxycycline has been observed to reduce the mating rate and egg-laying capacity of adult S. mansoni worms in vitro. researchgate.netnih.gov The effective lethal dose required to kill 50% of worms (DL50) in one study was reported as 112.0 μg/mL. researchgate.netnih.gov While these in vitro effects suggest a direct toxicity to the parasite, in vivo studies in mice have indicated that the beneficial effects observed in vitro were not always reproduced, and doxycycline treatment could potentially increase liver granulomatous inflammation and collagenogenesis, possibly linked to its inhibition of matrix metalloproteinases (MMPs). researchgate.netnih.govresearchgate.net

Non Antimicrobial Biological Activities and Associated Mechanisms of Doxycycline Hcl

Anti-Inflammatory and Immunomodulatory Effects of Doxycycline (B596269) HCl

Doxycycline HCl has been shown to exert anti-inflammatory and immunomodulatory effects through various mechanisms, including the inhibition of pro-inflammatory cytokines and the modulation of enzyme activity crucial in inflammatory processes nih.govnih.govwikipedia.org. Studies indicate that doxycycline can lower levels of cytokines such as inducible nitric oxide synthase (iNOS), phospholipase A2, and prostaglandin (B15479496) synthase, which are involved in cellular breakdown nih.gov. It may also inhibit pro-inflammatory cytokines like interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), while potentially increasing the production of anti-inflammatory cytokines such as interleukin-10 (IL-10) wikipedia.org.

One significant aspect of doxycycline's anti-inflammatory action is its inhibitory effect on matrix metalloproteinases (MMPs) nih.govresearchgate.net. This inhibition contributes to its therapeutic value in various non-infectious conditions characterized by excessive tissue breakdown and inflammation opendentistryjournal.comresearchgate.net.

Matrix Metalloproteinase (MMP) Inhibition by this compound

Matrix metalloproteinases are a family of zinc-dependent endopeptidases that play critical roles in the degradation of the extracellular matrix (ECM) and the modulation of inflammatory responses nih.govscbt.com. Dysregulation of MMP activity is implicated in numerous pathological conditions, including periodontal disease, cardiovascular diseases, and certain cancers nih.govscbt.comtandfonline.com. Doxycycline inhibits MMPs through multiple mechanisms, independent of its antimicrobial activity tandfonline.compcronline.comphysiology.org.

A primary mechanism by which doxycycline inhibits MMPs is through the chelation of essential metal ions, specifically zinc (Zn²⁺) and calcium (Ca²⁺), located at the catalytic site of these enzymes nih.govresearchgate.netd-nb.infonih.gov. MMPs require these metal ions for their catalytic function and structural integrity nih.govscbt.comnih.gov. By binding to these ions, doxycycline disrupts the enzyme's ability to degrade ECM components d-nb.infonih.gov. This chelating property is a well-documented direct mechanism responsible for doxycycline's therapeutic effect on conditions like chronic periodontitis researchgate.net.

Research has demonstrated that doxycycline can irreversibly inhibit corneal MMP-2 activity by chelating essential metal ions nih.gov. The inhibitory effects of doxycycline on MMP activity have been shown to be attenuated by the inclusion of excess Ca²⁺ in assay buffers, supporting the role of metal ion chelation in its mechanism of inhibition nih.gov.

MMPs are often synthesized as inactive zymogens (pro-MMPs) that require activation, often involving proteolytic cleavage or oxidative stress tandfonline.comnih.gov. Doxycycline can inhibit the oxidative activation of pro-MMPs nih.govtandfonline.combrieflands.com. This occurs through its ability to scavenge reactive oxygen species (ROS), which can trigger the activation of latent MMPs physiology.orgd-nb.info. By reducing oxidative stress, doxycycline indirectly prevents the conversion of inactive pro-MMPs to their active forms, thereby limiting their proteolytic activity brieflands.comumw.edu.plnih.gov. Studies have shown that doxycycline can prevent increases in superoxide (B77818) anion and other ROS levels induced by hydrogen peroxide, and this is associated with the inhibition of MMP-2 up-regulation and activation nih.gov.

In addition to directly inhibiting active enzymes and preventing zymogen activation, doxycycline can also modulate MMP expression at the transcriptional and translational levels tandfonline.compcronline.comd-nb.info. Studies have shown that doxycycline can suppress MMP gene expression tandfonline.compcronline.com. For instance, it has been demonstrated to decrease the mRNA levels of certain MMPs opendentistryjournal.comd-nb.info.

Research on human colorectal cancer cell lines showed that while doxycycline at lower concentrations did not inhibit MMP-2 and MMP-9 expression, it did down-regulate them at higher concentrations d-nb.info. In oral squamous cell carcinoma cells, doxycycline treatment significantly reduced MMP-9 mRNA levels, while MMP-2 secretion was affected at post-transcriptional stages via Zn²⁺ chelation d-nb.info. Another study indicated that doxycycline decreased extracellular levels of MMP-2 but did not downregulate MMP-2 mRNA at pre-translational stages in glioblastoma multiforme cells d-nb.info. The ability of doxycycline to modulate gene expression may also occur through tetracycline-controlled transcriptional regulation mdpi.com.

However, the effect of doxycycline on MMP expression can vary depending on the specific MMP and cell type. For example, in equine fibroblast-like synoviocytes, doxycycline significantly reduced MMP-1 mRNA expression but showed no significant reduction in MMP-2, MMP-9, and MMP-13 mRNA expression nih.gov.

Doxycycline can also protect alpha-1 proteinase inhibitor (α1-PI), also known as alpha-1 antitrypsin (α1-AT), from degradation by MMPs and other proteinases nih.govtandfonline.comnih.gov. α1-PI is a crucial endogenous inhibitor of serine proteases, particularly neutrophil elastase, which can cause significant tissue damage during inflammation medicaljournals.sedroracle.ai. MMPs, such as collagenase and gelatinase, can degrade α1-PI, thereby compromising its protective function nih.gov.

Studies have shown that doxycycline can protect α1-PI from degradation by purified neutrophil collagenase and gelatinase nih.gov. This protective effect on α1-PI helps to maintain the body's defense against excessive serine protease activity, indirectly contributing to its anti-inflammatory properties nih.govnih.gov. The concentration of doxycycline required to inhibit 50% of α1-PI degradation by neutrophil collagenase was found to be approximately 20 µM nih.gov.

While often referred to as a broad-spectrum MMP inhibitor, doxycycline exhibits varying degrees of inhibitory potency and specificity towards different MMP family members scbt.compcronline.comfishersci.nl. Its inhibitory effects have been observed against a range of MMPs, including MMP-1, MMP-2, MMP-8, MMP-9, MMP-10, and MMP-13 nih.govscbt.compcronline.comd-nb.infonih.govnih.govnih.govnih.goviium.edu.mystemcell.com.

Studies using gelatin zymography have shown that doxycycline can inhibit the enzymatic activity of MMP-9 in a dose-dependent manner brieflands.com. The IC₅₀ value for doxycycline's inhibition of MMP-9 activity has been reported as 608.0 µM in one study, although complete inhibition was observed at higher concentrations brieflands.com. Doxycycline has also been shown to decrease extracellular levels of MMP-2 d-nb.info. In models of myocardial ischemia-reperfusion injury, doxycycline administration decreased the concentration and activity of MMP-2 and MMP-9 nih.gov.

However, the specificity of doxycycline's effects can differ. While it effectively inhibits MMP-1 in equine fibroblast-like synoviocytes at the transcriptional level, it shows no significant reduction in MMP-2, MMP-9, and MMP-13 mRNA expression in the same model nih.gov. Another source indicates that doxycycline poorly inhibits MMP-1 and MMP-13 compared to MMP-8 stemcell.com. The sensitivity of various MMPs to doxycycline's inhibitory effects can vary pcronline.com.

Data on the IC₅₀ values for doxycycline's inhibition of different MMPs can illustrate this specificity:

MMP TypeIC₅₀ (µM)Reference
MMP-9608.0 brieflands.com
MMP-836 stemcell.com
MMP-1> 100 stemcell.com
MMP-13> 100 stemcell.com

Note: IC₅₀ values can vary depending on the experimental model and conditions.

This differential inhibition profile suggests that doxycycline's therapeutic effects in various conditions may be mediated by its specific impact on certain MMPs involved in the pathogenesis of those diseases pcronline.com.

Table 1: Summary of this compound's MMP Inhibition Mechanisms

MechanismDescriptionAffected MMPs (Examples)
Direct Metal Ion Chelation (Ca²⁺, Zn²⁺)Binds to metal ions in the catalytic site, disrupting enzymatic activity.MMP-1, MMP-2, MMP-8, MMP-9, MMP-10, MMP-13 nih.govresearchgate.netscbt.comd-nb.infonih.gov
Inhibition of Oxidative Activation of Pro-MMPsScavenges ROS, preventing the conversion of inactive pro-MMPs to active forms.Pro-MMP-2, Pro-MMP-9 nih.govtandfonline.combrieflands.comnih.gov
Modulation of MMP ExpressionAffects mRNA and protein levels of MMPs.MMP-1, MMP-2, MMP-9, MMP-13 (variable effects) opendentistryjournal.comtandfonline.compcronline.comd-nb.infomdpi.comnih.gov
Protection of Alpha-1 Proteinase InhibitorPrevents degradation of α1-PI by MMPs, preserving its anti-protease function.MMP-1, MMP-8, MMP-9, MMP-13 nih.govtandfonline.comnih.gov

Table 2: Reported IC₅₀ Values for Doxycycline Inhibition of Specific MMPs

MMP TypeIC₅₀ (µM)Reference
MMP-9608.0 brieflands.com
MMP-836 stemcell.com
MMP-1> 100 stemcell.com
MMP-13> 100 stemcell.com
Protection of Alpha-1 Proteinase Inhibitor

Cytokine and Chemokine Modulation by this compound

This compound has been shown to influence the production and activity of various cytokines and chemokines, key signaling molecules in inflammatory and immune responses. This modulation contributes significantly to its anti-inflammatory properties.

Numerous studies highlight the ability of this compound to suppress the production of pro-inflammatory cytokines. These cytokines play critical roles in initiating and perpetuating inflammation. For instance, doxycycline can inhibit the release of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8). wikipedia.orgactasdermo.orgnih.govresearchgate.netnih.gov This inhibitory effect has been observed in various cell types and experimental models, including human monocytes and pancreatic cancer cells. nih.govresearchgate.net The suppression of these cytokines can occur through the modulation of signaling pathways such as NF-κB. actasdermo.orgplos.orgspringermedizin.deviamedica.pl Studies have shown that doxycycline treatment can lead to a significant reduction in the expression of IL-1β and TNF-α in corneal inflammation models and in LPS-stimulated macrophages. plos.org In human monocytes challenged with Aggregatibacter actinomycetemcomitans, low doses of doxycycline significantly inhibited the production of TNF-α, IL-1α, IL-1β, IL-6, and IL-8. researchgate.net

In addition to suppressing pro-inflammatory mediators, this compound may also influence the balance towards an anti-inflammatory state by upregulating anti-inflammatory cytokines. Interleukin-10 (IL-10) is a key anti-inflammatory cytokine that inhibits the synthesis of various pro-inflammatory mediators. oatext.com Some studies suggest that doxycycline can increase the production of anti-inflammatory cytokines such as IL-10. wikipedia.org Research in human monocytes stimulated with a periodontal pathogen indicated a mild upregulation of the anti-inflammatory cytokine IL-10 following treatment with low doses of doxycycline. researchgate.net

Inhibition of Pro-Inflammatory Cytokines (e.g., IL-1β, IL-6, IL-8, TNF-α)

Reactive Oxygen Species (ROS) Scavenging and Antioxidant Effects of this compound

This compound possesses antioxidant properties, contributing to the reduction of oxidative stress, a process implicated in various inflammatory conditions and tissue damage.

This compound can directly scavenge reactive oxygen species (ROS), thereby reducing oxidative stress. researchgate.netnih.govdntb.gov.uaunmc.eduresearchgate.net Oxidative stress is closely linked to inflammation and can impair processes like wound healing. researchgate.net By reducing oxidative stress, doxycycline helps to mitigate inflammation. researchgate.netnih.govdntb.gov.uaunmc.eduresearchgate.net Studies have demonstrated that doxycycline can scavenge superoxide, a type of ROS. researchgate.netnih.govdntb.gov.uaunmc.eduresearchgate.net In vitro analysis showed that topical application of doxycycline improved oxidative balance by reducing markers such as protein carbonyls, malondialdehyde, nitric oxide, and hydrogen peroxide. researchgate.net Furthermore, doxycycline has been shown to inhibit the formation of redox-mediated protein adducts, which are products of oxidative stress. nih.govdntb.gov.uaunmc.eduresearchgate.net

The influence of this compound on mitochondrial ROS production appears to be complex and context-dependent. Some studies suggest that doxycycline can inhibit mitochondrial biogenesis and function, which in turn might affect ROS levels. spandidos-publications.comspandidos-publications.comresearchgate.net Mitochondria are a primary source of ROS in many mammalian cells. spandidos-publications.com Research in breast cancer stem cells indicated that doxycycline decreased intracellular ROS levels, potentially by inhibiting mitochondrial biogenesis. spandidos-publications.comspandidos-publications.com However, other studies, particularly in specific cell lines like IPEC-J2 cells, have shown that doxycycline can increase the level of ROS or mitochondrial ROS in a dose-dependent manner, potentially by inhibiting oxidative phosphorylation. frontiersin.org This suggests that the effect on mitochondrial ROS may vary depending on the cell type and experimental conditions.

Reduction of Oxidative Stress

Modulation of Cellular Signaling Pathways by this compound

This compound interacts with various cellular signaling pathways, contributing to its non-antimicrobial effects, including its anti-inflammatory and anti-proliferative properties.

Doxycycline has been shown to suppress the activation of the nuclear factor-kappa B (NF-κB) pathway. wikipedia.orgactasdermo.orgplos.orgspringermedizin.deviamedica.plnih.gov The NF-κB pathway is a key regulator of inflammatory responses and the expression of numerous inflammatory mediators. wikipedia.orgspringermedizin.de Inhibition of NF-κB activation is considered a significant mechanism behind doxycycline's anti-inflammatory effects. wikipedia.orgactasdermo.orgplos.orgspringermedizin.deviamedica.plnih.gov Studies have demonstrated that doxycycline can inhibit NF-κB translocation to the nucleus and the phosphorylation of IκB, a protein that inhibits NF-κB. springermedizin.deviamedica.pl

Furthermore, doxycycline has been implicated in modulating the PI3K/Akt pathway. actasdermo.orgplos.org This pathway is involved in various cellular processes, including cell proliferation, survival, and inflammation. Modulation of the PI3K/Akt pathway is suggested to be involved in doxycycline-mediated inhibition of cellular processes such as endothelial cell proliferation and macrophage activation. plos.org

Doxycycline has also been reported to influence the MAPK signaling pathway, specifically the p38 MAPK pathway, which is downstream of ROS and plays a role in various cellular responses, including inflammation and cancer cell survival. spandidos-publications.comspandidos-publications.com Studies in breast cancer stem cells showed that doxycycline decreased the phosphorylation of p38 MAPK. spandidos-publications.comspandidos-publications.com

Nuclear Factor-Kappa B (NF-κB) Pathway Downregulation

Nuclear Factor-Kappa B (NF-κB) is a protein complex that plays a crucial role in regulating the expression of genes involved in inflammation, immune responses, and cell survival. Aberrant NF-κB activation is implicated in various inflammatory diseases and cancers. viamedica.plrochesterregional.org Research indicates that this compound can downregulate the NF-κB pathway. researchgate.netviamedica.plrochesterregional.orgresearchgate.netresearchgate.netugr.es Studies have shown that doxycycline inhibits TNF-induced NF-κB activation. rochesterregional.orgresearchgate.net This inhibition can lead to a reduction in the expression of NF-κB-dependent anti-apoptotic proteins. rochesterregional.orgresearchgate.net Furthermore, doxycycline treatment has been correlated with decreased levels of BCL2α, an NF-κB dependent gene. researchgate.net In LPS-induced PC3 human prostate cancer cells, doxycycline was found to downregulate the expression of NF-κB/p65, p-IκB-α, and IKK-β, key components of the NF-κB signaling pathway. viamedica.pl This suggests that the inhibition of NF-κB signaling may contribute to the observed effects of doxycycline on the expression of various matrix metalloproteinases (MMPs). viamedica.pl Doxycycline's ability to inhibit NF-κB activation has been demonstrated in various cell types, including human umbilical vein endothelial cells and malignant T-cells. researchgate.netresearchgate.netresearchgate.net

Inhibition of Nitric Oxide Synthase (NOS) Activity

Nitric oxide (NO) is a signaling molecule involved in numerous physiological and pathological processes, including inflammation. Nitric oxide synthases (NOS) are enzymes responsible for NO production. Inducible nitric oxide synthase (iNOS) is a key isoform involved in the inflammatory response, producing large amounts of NO. au.dkpnas.org this compound has been shown to inhibit NOS activity, particularly iNOS. nih.govau.dkpnas.orgdrugbank.comnih.govsemanticscholar.org This inhibition contributes to its anti-inflammatory properties. au.dknih.gov Studies in LPS-stimulated murine macrophages demonstrated that doxycycline dose-dependently decreased iNOS activity and subsequent nitrite (B80452) formation. nih.gov The inhibitory effect appears to involve a decrease in iNOS protein content, potentially through post-transcriptional mechanisms. nih.gov While doxycycline and minocycline (B592863) (another tetracycline) inhibited both human osteoarthritis-affected NOS and rodent iNOS, their susceptibility to each drug was distinct. pnas.org The mechanism of action on murine iNOS expression has been found to be, at least in part, at the level of RNA expression and translation of the enzyme. pnas.org

Data Table 1: Inhibition of iNOS Activity by Doxycycline in LPS-Stimulated Murine Macrophages

Doxycycline Concentration (µM)Inhibition of Nitrite Formation (%)
5~10-20 nih.gov
5068 nih.gov

Note: Approximate value for 5 µM derived from visual interpretation of data presented in source nih.gov.

Inhibition of Protease-Activated Receptor 2 (PAR2)

Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor expressed on various cell types, including keratinocytes and inflammatory cells. actasdermo.orgfrontiersin.org Activation of PAR2 by serine proteases can trigger inflammatory cascades, including the synthesis of pro-inflammatory cytokines. actasdermo.orgfrontiersin.org this compound has been shown to inhibit PAR2 activation. researchgate.netsemanticscholar.orgactasdermo.org Studies have demonstrated that doxycycline can inhibit PAR2 activation in vitro. actasdermo.org This inhibition may contribute to the reduction of inflammation in conditions where PAR2 plays a significant role, such as in inflammatory skin diseases. frontiersin.org Doxycycline has been shown to attenuate the PAR2/IL-8 axis in keratinocytes, suggesting a mechanism for reducing cutaneous inflammation. frontiersin.org While some research suggests doxycycline directly targets PAR1, another protease-activated receptor, leading to the suppression of tumor progression, its specific interaction with PAR2 is also documented as an anti-inflammatory mechanism. researchgate.netoncotarget.com

Effects of this compound on Immune Cells

This compound influences the function and behavior of various immune cells, contributing to its immunomodulatory effects.

Inhibition of Neutrophil Chemotaxis and Oxidative Bursts

Neutrophils are a type of white blood cell that plays a critical role in the innate immune response, including migration to sites of inflammation (chemotaxis) and the production of reactive oxygen species (oxidative burst) to kill pathogens. wikipedia.orgmdpi.com this compound has been observed to inhibit neutrophil chemotaxis and oxidative bursts. biomedpharmajournal.orgwikipedia.orgresearchgate.netnih.govnih.govoup.com This inhibition is considered a key mechanism by which doxycycline exerts its anti-inflammatory effects, particularly in conditions like rosacea and acne. wikipedia.org Studies have shown that doxycycline can impair neutrophil migration. researchgate.net In vitro studies have demonstrated that doxycycline can reduce neutrophil chemotaxis in response to chemoattractants like IL-8. swjpcc.com The oxidative burst induced by both particle and soluble stimulants is inversely correlated with doxycycline concentration. nih.gov This suggests that doxycycline can modulate the production of reactive oxygen species by neutrophils. wikipedia.orgnih.gov

Data Table 2: Effect of Doxycycline on Neutrophil Chemotaxis

StimulantDoxycycline TreatmentNeutrophil Chemotaxis (% of control)
Cytomix (IL-1β, TNF-α, γ-IFN)30 µg/ml Doxycycline43 swjpcc.com

Note: Data derived from source swjpcc.com, showing a 57% decrease in neutrophil chemotaxis with doxycycline treatment.

Prevention of Lymphocytic Proliferation

Lymphocytes, including T and B cells, are key components of the adaptive immune system, and their proliferation is essential for mounting an effective immune response. However, uncontrolled lymphocytic proliferation can contribute to inflammatory and autoimmune diseases. This compound has been reported to prevent lymphocytic proliferation. nih.govdrugbank.comkoreamed.org This effect is considered one of the anti-inflammatory actions of doxycycline. nih.govdrugbank.com The mechanism may involve the prevention of calcium-dependent microtubular assembly, which is necessary for cell division and movement. nih.govdrugbank.com

Modulation of Leukocyte Movement

Leukocytes, or white blood cells, migrate to sites of inflammation and tissue injury to participate in the immune response. Modulating leukocyte movement is a crucial aspect of controlling inflammation. This compound has been shown to inhibit leukocyte movement during inflammation. nih.govbiomedpharmajournal.orgresearchgate.netdrugbank.comtandfonline.com This inhibition is linked to its anti-inflammatory properties. nih.govdrugbank.com The mechanism is thought to involve the prevention of calcium-dependent microtubular assembly, which is vital for cell motility. nih.govdrugbank.com By inhibiting leukocyte migration, doxycycline can help to reduce the infiltration of immune cells into inflamed tissues, thereby mitigating the inflammatory response. biomedpharmajournal.orgresearchgate.net While some in vivo studies using a single oral dose of doxycycline did not demonstrate inhibition of neutrophil migration in a casein gradient, in vitro and other in vivo models support the modulation of leukocyte movement by doxycycline. biomedpharmajournal.orgresearchgate.netnih.gov

Inhibition of Neutrophil Degranulation

Neutrophils play a critical role in the inflammatory response, and their degranulation releases various enzymes and mediators that can contribute to tissue damage. Doxycycline has been shown to inhibit neutrophil degranulation. Studies indicate that this inhibition may be linked to the modulation of intracellular calcium levels, which are essential for the formation of microtubules necessary for cell movement and degranulation. wikipedia.orgnih.gov Additionally, doxycycline can reduce the production of pro-inflammatory cytokines by neutrophils, such as interleukin-1β (IL-1β), IL-8, and tumor necrosis factor-α (TNF-α), further contributing to its anti-inflammatory effects and potentially impacting degranulation indirectly. wikipedia.org Research has also demonstrated that doxycycline can reduce matrix metalloproteinase-9 (MMP-9) levels in plasma, and in vitro studies suggest this reduction is due to the inhibition of polymorphonuclear neutrophil (PMN) degranulation. nih.gov

Anti-Angiogenic and Pro-Angiogenic Modulation by this compound

This compound has demonstrated complex effects on angiogenesis, the process of new blood vessel formation. While often described as anti-angiogenic, some contexts suggest a modulatory role that can include aspects of pro-angiogenesis.

Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that promotes angiogenesis. Doxycycline has been shown to inhibit VEGF-induced angiogenesis in various experimental models. In vitro studies using human umbilical vein endothelial cells (HUVECs) have demonstrated that doxycycline inhibits VEGF-induced HUVEC proliferation in a dose-dependent manner. This inhibition of endothelial cell proliferation is a crucial aspect of its anti-angiogenic effect. Furthermore, doxycycline has been shown to decrease corneal neovascularization (CNV) induced by VEGF in vivo, reducing vessel length and area. While matrix metalloproteinase (MMP) inhibition was initially considered the primary mechanism, research indicates that doxycycline's inhibition of VEGF-induced HUVEC proliferation can occur independently of MMP inhibitory activity. The PI3K/Akt-eNOS pathway has been identified as essential for this MMP-independent inhibition of HUVEC proliferation. Doxycycline treatment significantly reduced PI3K activity and the expression of phosphorylated Akt in endothelial cells.

The effect of this compound on VEGF-A expression appears to be context-dependent. Some studies suggest that doxycycline can regulate VEGF-A expression. In certain hypoxic conditions, while VEGF mRNA levels significantly increase, doxycycline treatment did not show significant differences in VEGF transcript levels in Müller glial cells (MIO-M1 cells). Conversely, a systematic review on wound healing suggested that doxycycline has been demonstrated to upregulate the expression of vascular endothelial growth factor (VEGF), thereby enhancing the process of angiogenesis in that specific context. This highlights the complex and potentially contrasting effects of doxycycline on VEGF-A expression depending on the tissue type and experimental conditions.

Regulation of VEGF-A Expression

Anti-Proliferative and Pro-Apoptotic Effects of this compound on Eukaryotic Cells

This compound has demonstrated direct effects on the proliferation and survival of various eukaryotic cells, particularly in the context of cancer research.

Doxycycline has been shown to inhibit the proliferation of a variety of eukaryotic cell lines. This anti-proliferative effect has been observed in human bronchial epithelial cells, epithelial ovarian cancer cells, hepatocellular carcinoma cells, and glioma cells, among others. The inhibition of proliferation is often dose-dependent. Mechanisms contributing to this effect include the induction of cell cycle arrest, such as in the S phase in human bronchial epithelial cells.

Doxycycline's ability to inhibit mitochondrial protein synthesis has also been implicated in its anti-proliferative effects. By interfering with mitochondrial translation, doxycycline can affect cellular metabolism and slow the proliferation rate in certain cancer cell lines. Furthermore, studies suggest that doxycycline's anti-proliferative activity may be correlated with its ability to target specific human ribosomal RNA substructures and partially inhibit ribosomal translation.

Doxycycline has also been shown to induce apoptosis (programmed cell death) in various eukaryotic cells, including malignant T-cells and epithelial ovarian cancer cells. This pro-apoptotic effect can contribute to its anti-tumorigenic potential. Mechanisms involved in doxycycline-induced apoptosis can include the activation of caspases, such as caspase-3 and caspase-9, and alterations in the expression of proteins from the Bcl-2 family, like a decrease in Bcl-2 expression and an increase in Bak expression. Reactive oxygen species (ROS) have also been implicated in doxycycline-induced apoptosis in malignant T-cells.

Induction of Apoptosis (e.g., caspase-3 activation)

Doxycycline has been shown to induce apoptosis, or programmed cell death, in various cell types, including cancer cells and eosinophils iiarjournals.orgsci-hub.sefrontiersin.org. While the precise mechanism of doxycycline-induced apoptosis is not fully elucidated, studies suggest several potential pathways.

In pancreatic cancer cells, doxycycline has been proposed to induce apoptosis through a Fas/Fas-ligand dependent pathway iiarjournals.org. Research indicates that doxycycline can down-regulate antiapoptotic genes such as Bcl-xL and Mcl-1 in a time- and dose-dependent manner iiarjournals.org. Conversely, it can significantly induce the expression of proapoptotic genes, including caspase-8, FasL, Fas, FADD, DR3, FAP, and TRAIL iiarjournals.org. This suggests that the activation of caspase proteases may be a major proapoptotic mechanism of doxycycline iiarjournals.org. Studies have shown that caspase-8 and -10 activity induced by doxycycline were responsible for apoptosis induction in certain pancreatic cancer cell lines iiarjournals.org.

In malignant T-cells, doxycycline has been shown to induce apoptosis in a dose-dependent manner researchgate.net. This effect may involve the inhibition of TNF-induced NF-κB activation and a reduction in the expression of NF-κB dependent anti-apoptotic proteins like BCL2α researchgate.net. Furthermore, doxycycline-induced apoptosis in these cells may be mediated through the generation of reactive oxygen species researchgate.net.

Doxycycline has also been found to induce apoptosis in eosinophils, overcoming the survival-enhancing effects of pro-eosinophilic cytokines frontiersin.org. This induction of apoptosis in eosinophils is accompanied by intracellular production of hydrogen peroxide, loss of mitochondrial membrane potential, and activation of caspases frontiersin.org.

Cell Cycle Arrest

Beyond inducing apoptosis, doxycycline has been observed to influence the cell cycle in various cell lines. Studies have indicated that doxycycline can cause cell cycle arrest, often at the G1-S phase iiarjournals.orgmolbiolcell.org.

In pancreatic cancer cells, cytotoxic effects of doxycycline at concentrations exceeding 20 μg/ml were accompanied by G1-S cell cycle arrest iiarjournals.org. This effect was observed as early as 12 hours after treatment and persisted throughout the treatment period iiarjournals.org. The tumor suppressor gene p53 and its downstream target p21 may be involved in doxycycline-mediated cell cycle arrest iiarjournals.org.

Research using doxycycline-inducible overexpression systems has also highlighted that doxycycline itself can alter cell proliferation and cause cell cycle arrest in the G1 phase, even at lower concentrations (1-2 μg/ml) molbiolcell.org. This effect is important to consider when interpreting results from such experimental systems molbiolcell.org.

However, the effect on cell cycle arrest can vary depending on the cell type and concentration. For instance, in human melanoma cells, high concentrations of doxycycline (100 μM) induced an increase in the sub-G1 phase (indicative of apoptosis) and a reduction in the G2/M phase, while increasing the number of cells in the S phase at lower concentrations and earlier time points sci-hub.se. In contrast, some studies on breast cancer cells and normal fibroblasts grown as 2D monolayers did not observe significant effects of doxycycline (5-20 μM) on cell cycle progression frontiersin.org.

Alterations in Cell Morphology and Adhesion

This compound can also induce changes in cell morphology and influence cell adhesion properties. These effects are observed in various cell types, including cancer cells and smooth muscle cells.

In human hepatocellular carcinoma (HCC) cells, doxycycline treatment promoted cell adhesion aacrjournals.org. A single treatment with doxycycline enhanced HCC cell adhesion, and the total protein content of adherent cells increased in a dose- and time-dependent manner aacrjournals.org. This promotion of cell adhesion may contribute to doxycycline's inhibitory effects on epithelial-to-mesenchymal transition (EMT) aacrjournals.org. Doxycycline treatment also led to increased levels of E-cadherin, a key protein in cell junctions, while decreasing vimentin (B1176767) expression, further supporting its influence on cell adhesion and EMT markers aacrjournals.orgresearchgate.net.

Studies on smooth muscle cells have shown that doxycycline treatment can dramatically increase cell adhesion nih.gov. This increased adhesion might play a role in limiting smooth muscle cell responses involved in vascular remodeling nih.gov. Doxycycline treatment also led to changes in smooth muscle cell morphology, with cells becoming more rounded and flattened at higher concentrations (≥ 25 μg/ml) nih.govphysiology.org. This morphological change was associated with a redistribution of actin stress filaments physiology.org.

In human skin melanoma cells, doxycycline has been shown to inhibit the adhesion and migration of cancer cells sci-hub.se. Similarly, in lung cancer cells, doxycycline treatment decreased the perimeter-to-area ratio and increased pyknosis, indicating morphological changes researchgate.net.

While some studies suggest that doxycycline increases cell adhesion aacrjournals.orgnih.govphysiology.org, others in different cell contexts have shown decreased adhesion at certain concentrations physiology.org. This suggests that the effect of doxycycline on cell adhesion can be cell-type specific and potentially dose-dependent.

Data Table: Effects of Doxycycline on Cell Adhesion and Morphology

Cell TypeDoxycycline ConcentrationObserved Effect on AdhesionObserved Effect on MorphologySource
Human HCC cellsVariedPromotedIncreased normal cell junctions, increased adherent cells aacrjournals.org
Smooth Muscle Cells10, 31 μmol/LIncreasedCells become rounded and flattened (≥ 25 μg/ml) nih.govphysiology.org
Human Skin Fibroblasts≥ 25 μg/mlNot specifiedChange in morphology observed physiology.org
Rat Vascular Smooth Muscle Cells31 μmol/L (∼15 μg/ml)IncreasedIncreased focal contacts, actin cytoskeleton reorganization physiology.org
Human Skin Melanoma CellsNot specifiedInhibitedNot specified sci-hub.se
Lung Cancer CellsVariedNot specifiedDecreased perimeter-to-area ratio, increased pyknosis researchgate.net
LAM-related cells≥ 25 μg/mlIncreased, then decreasedChange in morphology, redistribution of actin stress filaments physiology.org

Note: Data is compiled from multiple sources and may represent findings under different experimental conditions.

Tissue Remodeling and Extracellular Matrix (ECM) Modulation by this compound

This compound significantly impacts tissue remodeling and the extracellular matrix, primarily through its inhibitory effects on matrix metalloproteinases (MMPs) and its influence on collagen metabolism.

Protection Against Connective Tissue Breakdown

One of the most well-characterized non-antimicrobial properties of doxycycline is its ability to inhibit connective tissue breakdown cambridgemedia.com.aunih.gov. This is largely attributed to its capacity to inhibit the activity of matrix metalloproteinases (MMPs), a family of enzymes responsible for the degradation of ECM components, including collagen cambridgemedia.com.auwikipedia.orgsigmaaldrich.comresearchgate.netsci-hub.seopendentistryjournal.com.

Doxycycline inhibits various MMPs, such as MMP-1, -2, -3, -8, -9, and -13 iiarjournals.orgsigmaaldrich.comtandfonline.comnih.gov. This inhibition helps preserve tissue integrity during inflammatory and pathological processes where excessive MMP activity leads to tissue destruction cambridgemedia.com.auwikipedia.orgcambridgemedia.com.au. The mechanism of MMP inhibition by doxycycline involves chelating the zinc and calcium ions found within the active site of these enzymes wikipedia.orgknutd.edu.ua.

Studies have shown that doxycycline can reduce periodontal destruction by reversing the inhibitory effect of periodontal infection on collagen synthesis nih.gov. In models of corneal erosion and rheumatoid arthritis, doxycycline has been shown to significantly reduce levels of MMP-9 and MMP-8, respectively sigmaaldrich.com. This MMP-inhibiting property helps maintain collagen integrity and supports tissue repair sigmaaldrich.com.

Doxycycline's protective effects against connective tissue breakdown are observed in various conditions, including periodontitis and osteoarthritis sigmaaldrich.comopendentistryjournal.comtandfonline.comnih.govnih.gov. By inhibiting the excessive degradation of ECM components, doxycycline contributes to preserving tissue structure and function.

Modulation of Collagen Biosynthesis (e.g., prolidase inhibition)

In addition to inhibiting collagen breakdown, doxycycline can also modulate collagen biosynthesis. One mechanism involves the inhibition of prolidase activity cambridgemedia.com.auknutd.edu.uanih.govresearchgate.net. Prolidase is a manganese-dependent cytosolic exopeptidase that cleaves imidodipeptides, providing proline essential for collagen resynthesis nih.gov.

Studies in cultured human skin fibroblasts have shown that doxycycline induces a coordinated inhibition of prolidase activity and collagen biosynthesis cambridgemedia.com.auknutd.edu.uanih.govresearchgate.net. The inhibitory effect on collagen biosynthesis is largely attributed to the suppression of prolidase activity knutd.edu.uanih.gov. This inhibition suggests that doxycycline may interfere with the recycling process of proline, leading to reduced collagen synthesis knutd.edu.ua. The IC50 for this coordinated inhibition of prolidase activity and collagen biosynthesis is approximately 150 μg/ml in human skin fibroblasts knutd.edu.uanih.gov.

The inhibitory effect of doxycycline on prolidase activity and collagen biosynthesis may also be influenced by its anti-inflammatory properties and its ability to chelate metal ions like Mn2+, which are necessary for prolidase activity knutd.edu.ua.

However, the effect on collagen synthesis can vary depending on the cell type and context. In differentiated articular chondrocytes, doxycycline profoundly inhibited collagen synthesis at concentrations that did not affect cell proliferation psu.edu. The IC50 for downregulating collagen synthesis in these cells was approximately 17 μM psu.edu. This effect was associated with reduced steady-state mRNA levels of type II collagen, suggesting a potential effect at the transcriptional level psu.edu. Conversely, some studies on wound healing models have suggested that doxycycline can increase type 1 collagen and elastic fibers, contributing to enhanced wound closure cambridgemedia.com.auresearchgate.net.

Data Table: Effects of Doxycycline on Prolidase Activity and Collagen Biosynthesis

Cell TypeDoxycycline ConcentrationEffect on Prolidase ActivityEffect on Collagen BiosynthesisIC50 (Prolidase/Collagen Biosynthesis)Source
Human Skin FibroblastsVariedInhibitedInhibited~150 μg/ml cambridgemedia.com.auknutd.edu.uanih.govresearchgate.net
Differentiated Articular Chondrocytes25 μMNot specifiedInhibited (>50%)~17 μM (Collagen Synthesis) psu.edu

Note: Data is compiled from multiple sources and may represent findings under different experimental conditions.

Effects on Hepatic Collagenogenesis

The effects of doxycycline on hepatic collagenogenesis, the formation of collagen in the liver, have also been investigated, particularly in the context of liver fibrosis.

In a study involving mice infected with Schistosoma mansoni, which induces granulomatous liver inflammation and fibrosis, doxycycline treatment exhibited complex effects on hepatic collagenogenesis researchgate.net. While in vitro studies showed some beneficial effects, these were not consistently reproduced in vivo researchgate.net. In the mouse model of schistosomiasis, doxycycline treatment led to a significant increase in hepatic collagenogenesis, alongside increased tissue inflammation and a higher proportion of involutive granulomas researchgate.net. This effect was potentially associated with doxycycline-mediated inhibition of hepatic MMP-2 and MMP-9 activities researchgate.net.

Another study in a rat model of schistosomiasis mansoni indicated that doxycycline aggravated lung granulomatous inflammation and potentially influenced collagen deposition in this context nih.gov.

These findings suggest that while doxycycline can modulate collagen metabolism, its effects on hepatic collagenogenesis, particularly in pathological conditions like schistosomiasis-induced fibrosis, may be complex and potentially detrimental, leading to increased collagen deposition.

Neuroprotective Effects of this compound

This compound has demonstrated neuroprotective potential in various models of neurological disorders. This protective capacity is linked to its ability to cross the blood-brain barrier and exert effects within the central nervous system. wikipedia.org

Antioxidant, Anti-Apoptotic, and Anti-Inflammatory Mechanisms in Neural Systems

The neuroprotective effects of this compound are associated with its antioxidant, anti-apoptotic, and anti-inflammatory mechanisms. wikipedia.orgnih.govhealthunlocked.com Doxycycline can directly scavenge hydroxyl radicals and singlet oxygen, contributing to antioxidant activity and potentially minimizing tissue damage in oxidative and inflammatory conditions. wikipedia.org It has been shown to decrease cleaved caspase-3 protein expression, indicating an anti-apoptotic effect. nih.gov Furthermore, this compound can modulate inflammatory responses within neural systems. wikipedia.orgresearchgate.netfrontiersin.org

Suppression of Neuroinflammation

This compound is studied as a potential agent for treating neuroinflammation, partly due to its ability to suppress the activation of pathways like nuclear factor-kappa B (NF-κB), which is involved in upregulating inflammatory mediators in various cell types, including neurons. wikipedia.org It can inhibit proinflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), while potentially increasing anti-inflammatory cytokines like interleukin-10 (IL-10). wikipedia.org Studies have shown that this compound significantly inhibits neuroinflammation in brain regions such as the frontal cortex, striatum, and hippocampus, decreasing levels of IL-1β and TNF-α. nih.gov It can also suppress microglial activation and astrogliosis, key components of the neuroinflammatory response. researchgate.netresearchgate.net The inhibition of matrix metalloproteinases (MMPs), a group of enzymes involved in extracellular matrix remodeling and inflammation, is another potential explanation for this compound's anti-inflammatory properties. wikipedia.orgresearchgate.net

Research findings on the suppression of neuroinflammation by this compound include:

Study ModelInflammatory Markers SuppressedOther Observed EffectsCitation
Microglial BV-2 cells (LPS-exposed)MMP-3, nitric oxide, TNF-α, iNOS, IL-1β, COX-2 gene expressionDownregulation of MMP-3 researchgate.net
Hemiparkinsonian mouse modelStriatal TNF-α, partially IL-1βRepression of striatal neuroinflammation/oxidative stress frontiersin.org
Neonatal rats (hypoxia–ischemia)IL-1β, TNF-α in frontal cortex, striatum, hippocampusDecreased microglial activation, modulated amino acids nih.gov
Mouse model (traumatic brain injury)IL-6, CD3, microglial migration (Iba-1)Decreased neuronal apoptosis researchgate.net

Upregulation of Axonal and Synaptic Proteins

Several studies indicate that this compound can inhibit dopaminergic neurodegeneration through the upregulation of axonal and synaptic proteins. wikipedia.orgnih.govhealthunlocked.com Axonal degeneration and synaptic loss are critical early events in neurodegenerative diseases like Parkinson's disease, preceding neuronal death. wikipedia.orgnih.gov Regeneration of the axonal and synaptic network is considered potentially beneficial in these conditions. wikipedia.orgnih.gov this compound has been shown to mimic nerve growth factor (NGF) signaling in PC12 cells, a neuronal model, inducing neurite outgrowth even in the absence of NGF. nih.govresearchgate.net This mechanism involves the activation of the trkA receptor and downstream signaling pathways like PI3K/Akt and MAPK/ERK. researchgate.net this compound also increases the expression of proteins associated with axonal and synaptic plasticity, including GAP-43, synapsin I, β-III-tubulin, F-actin, and neurofilament-200. nih.govresearchgate.net

Nephroprotective Effects of this compound

This compound has demonstrated protective effects on renal function in various experimental settings. Studies have suggested a nephroprotective effect, observed as a decrease in serum creatinine (B1669602) concentration in some cases. redalyc.org This protective effect may be related to the reduction of oxidative stress, a decrease in cytokine levels, and the inhibition of matrix metalloproteinases (MMPs). redalyc.orgnih.govresearchgate.netresearchgate.net In models of renal ischemia/reperfusion injury (IRI), this compound treatment has been shown to attenuate injury by reducing oxidative stress, inflammation, and apoptosis, while also facilitating repair. nih.govresearchgate.net It can prevent increases in total MMP activity and restore the protein content of MMP-2 and MMP-9, which are augmented during IRI. nih.govnih.gov this compound treatment has been associated with the preservation of kidney structure and the prevention of TGFβ and fibronectin deposition in IRI models. nih.govnih.gov

Data on the nephroprotective effects of this compound in a renal ischemia/reperfusion injury model are presented below:

ParameterUntreated I/R Group ChangeDoxycycline (3 mg/kg) Treatment EffectCitation
Urine volume~250% increaseMaintained control levels nih.gov
Proteinuria~250% increaseMaintained control levels nih.gov
Glomerular Filtration Rate (GFR)~60% reductionMaintained control levels nih.gov
Blood urea-nitrogenAccumulationMaintained control levels nih.gov
Fractional Na+ excretion~60% decreaseMaintained control levels nih.gov
Total MMP activity (kidney cortex)~60% increasedRestored to control levels nih.gov
MMP-2 and -9 protein content (in vivo)AugmentedDownregulated nih.govnih.gov

Bone Metabolism and Remodeling Effects of this compound

Tetracycline (B611298) class antibiotics, including this compound, have garnered attention for their effects on bone metabolism and remodeling, which are distinct from their antimicrobial actions. nih.govresearchgate.net These effects are particularly relevant due to their notable affinity for bone tissue. nih.govnih.gov

Affinity for Bone Tissue

This compound, like other tetracyclines, exhibits a high affinity for bone tissue. nih.govnih.govpfizer.com This is attributed to their ability to chelate metallic ions, particularly calcium, allowing them to bind strongly to the hydroxyapatite-rich inorganic matrix of bone. nih.govpfizer.com This strong binding leads to the retention of this compound in the bone matrix at high levels, even after the termination of administration. nih.gov This property has historically been utilized in clinical dynamic bone histomorphometry as a fluorochrome label for bone formation. nih.gov The affinity for bone tissue is a key factor underlying the investigation of this compound's potential therapeutic applications in bone-related conditions. nih.govnih.gov

Beyond its affinity, this compound appears to modulate both bone formation and resorption processes. nih.govresearchgate.netnih.gov It has been shown to suppress osteoclastogenesis and osteoclastic bone resorption, which is beneficial in conditions characterized by excessive bone loss. nih.govresearchgate.netnih.govaacrjournals.org The inhibition of matrix metalloproteinases (MMPs), particularly gelatinases and collagenases, by tetracyclines contributes to the reduction of bone resorption. nih.govnih.gov Studies have also indicated that this compound can influence bone formation. Low concentrations have been shown to promote the proliferation and differentiation of osteoblastic cells in vitro. researchgate.netresearchgate.net In animal models, this compound administration has been associated with increased bone formation parameters, such as increased numbers of osteoblasts, osteoid surface, and volume, and enhanced collagen synthesis. nih.govaacrjournals.org

Research findings on the effects of this compound on bone cells and metabolism include:

Effect on Bone Cells/ProcessObservation/MechanismStudy TypeCitation
Osteoclast ActivityDecreased number of osteoclasts, inhibition of osteoclastic bone resorption, induction of osteoclast apoptosisIn vivo, In vitro researchgate.netnih.govaacrjournals.org
Osteoblast ActivityIncreased proliferation and differentiation at low concentrations, increased number of osteoblasts, enhanced activityIn vitro, In vivo researchgate.netnih.govresearchgate.net
Bone ResorptionSuppression, reduction in eroded bone surfaceIn vivo nih.govnih.govaacrjournals.org
Bone FormationIncreased osteogenesis, increased osteoid surface and volume, enhanced collagen synthesisIn vivo nih.govnih.govaacrjournals.org
MMP InhibitionInhibition of MMPs (gelatinases, collagenases)In vitro nih.govnih.govmdpi.com

Effects on Osteoblast Activity and Bone Formation

Research indicates that this compound can positively influence osteoblast activity and promote bone formation through various mechanisms. Studies have shown that tetracyclines, including doxycycline, possess the ability to enhance osteoblast activity, stimulate collagen production, and ultimately contribute to increased bone formation. citeab.comnih.gov

Experimental models have provided evidence for these effects. For instance, in diabetic rats, non-antimicrobial tetracycline formulations were observed to increase suppressed osteoblast activity and improve reduced bone formation rates. citeab.com This beneficial effect is potentially linked to an increase in the steady-state levels of type I procollagen (B1174764) mRNA and accelerated collagen synthesis, suggesting a mechanism by which tetracyclines may counteract collagen loss in bone tissue. citeab.com Further supporting this, studies in ovariectomized rats demonstrated that minocycline, another tetracycline, could increase bone formation and enhance systemic bone density. citeab.com

In a mouse model of breast cancer bone metastasis, doxycycline treatment significantly enhanced parameters associated with bone formation, including an increase in the number of osteoblasts, osteoid surface, and osteoid volume. nih.gov An in vivo study evaluating the effects of this compound on alveolar bone repair in rats following tooth extraction reported increased numbers of osteoblasts in the treated groups (10 and 25 mg/kg doses) on both the 7th and 14th days post-extraction. fishersci.no This study also noted an increased percentage of type I and III collagen fibers in the alveolar tissues of doxycycline-treated rats. fishersci.no

The pro-osteogenic effects of doxycycline may also involve the modulation of key signaling pathways. Research suggests that doxycycline can activate Wnt 10b and neutralize Dickkopf (Dkk)-1, molecules known to be involved in bone repair signaling, thereby potentially contributing to increased osteoblast activity. fishersci.no Furthermore, a study investigating the treatment of cartilage and subchondral bone defects found that the combination of doxycycline and a collagen scaffold enhanced bone formation, demonstrating synergistic effects during the later stages of bone repair.

The following table summarizes some research findings related to this compound's effects on osteoblast activity and bone formation:

Study ModelDoxycycline Dose/TreatmentKey Finding on Bone Formation ParametersCitation
Diabetic ratsNon-antimicrobial tetracyclinesIncreased suppressed osteoblast activity and bone formation rates. citeab.com
Ovariectomized ratsMinocyclineIncreased bone formation and systemic bone density. citeab.com
Mouse model of breast cancer bone metastasisDoxycycline treatmentSignificantly enhanced osteoblast numbers, osteoid surface, and osteoid volume. nih.gov
Rats after tooth extraction10 and 25 mg/kg this compoundIncreased osteoblasts on days 7 and 14; increased type I and III collagen fibers. fishersci.no
Cartilage and subchondral bone defect (in vivo)Doxycycline + Collagen scaffoldEnhanced bone formation and synergistic effects in late-stage repair.
Rats after tooth extraction10 and 25 mg/kg this compoundActivated Wnt 10b, neutralized Dkk-1. fishersci.no

Inhibition of Bone Resorption

A well-established non-antimicrobial property of this compound is its ability to inhibit bone resorption. This effect is largely attributed to its inhibitory action on matrix metalloproteinases (MMPs). nih.govciteab.com MMPs, particularly collagenases such as MMP-1, MMP-8, and MMP-13, play a critical role in the degradation of the organic matrix of bone during the process of bone resorption, which occurs after the dissolution of the mineral phase. citeab.com Doxycycline stands out as a potent inhibitor of metalloproteinases among the tetracycline class.

The mechanisms by which doxycycline inhibits MMPs are multifaceted. These include directly inhibiting the catalytic activity of the enzymes, suppressing their gene expression, preventing their proteolytic and oxidative activation, and preventing the oxidative and MMP-dependent inactivation of serpins, which are natural inhibitors of proteinases.

Studies have demonstrated the efficacy of tetracyclines in inhibiting osteoclast-mediated bone resorption in various in vitro and in vivo models. In tissue culture, tetracyclines were shown to inhibit bone resorption induced by factors such as parathyroid hormone, endotoxin, or prostaglandin E2. An in vitro model using human interface membrane cells from aseptically loosened hips revealed that doxycycline could inhibit osteolysis.

Animal models of bone-deficiency diseases, including ovariectomized aged rats (a model for osteoporosis) and rats with diabetes-induced osteopenia, have shown that tetracyclines can reduce both local and systemic bone loss. citeab.comciteab.com In an experimental periodontitis model in rats, low-dose (subantimicrobial) doxycycline effectively prevented alveolar bone resorption, accompanied by a reduction in mononuclear cell influx and the number of osteoclasts. Doxycycline has also been shown to reduce the total number of osteoclasts and prevent root resorption and alveolar bone loss in rats.

Beyond MMP inhibition, doxycycline may also contribute to reduced bone resorption by inducing osteoclast apoptosis, an effect that appears to be independent of its MMP inhibitory activity. In the mouse model of breast cancer bone metastasis mentioned earlier, doxycycline treatment resulted in a decrease in bone resorption parameters, specifically the number of osteoclasts and the eroded bone surface. nih.gov

Clinical trials have also provided evidence for the anti-resorptive effects of this compound. In post-menopausal osteopenic women with chronic periodontitis, treatment with subantimicrobial-dose doxycycline (SDD) led to significant reductions in serum biomarkers of bone resorption, such as C-terminal telopeptide of type I collagen (CTX). This reduction in resorption markers is consistent with a decreased risk of future systemic bone loss in this population. SDD treatment also reduced biomarkers associated with collagen degradation and bone resorption in the gingival crevicular fluid. Furthermore, in ovariectomized rats, doxycycline was found to counteract unfavorable changes in bone structure resulting from estrogen deficiency by inhibiting excessive bone resorption.

The following table summarizes some research findings related to this compound's inhibition of bone resorption:

Study ModelDoxycycline Dose/TreatmentKey Finding on Bone Resorption ParametersCitation
Tissue culture (PTH, endotoxin, PGE2 induced resorption)TetracyclinesInhibited osteoclast-mediated bone resorption.
In vitro model (aseptically loosened hips interface cells)DoxycyclineInhibited osteolysis.
Animal models of bone-deficiency diseaseTetracyclinesReduced local and systemic bone loss. citeab.comciteab.com
Experimental periodontitis in ratsLow-dose this compoundPrevented alveolar bone resorption, reduced mononuclear cell influx and osteoclast numbers.
Rats (various models)This compoundReduced total osteoclast number, prevented root resorption and alveolar bone loss.
Mouse model of breast cancer bone metastasisDoxycycline treatmentDecreased osteoclast numbers and eroded bone surface. nih.gov
Post-menopausal osteopenic women with periodontitisSubantimicrobial-doseReduced serum biomarkers of bone resorption (e.g., CTX); reduced local biomarkers in GCF.
Ovariectomized ratsThis compoundCounteracted unfavorable bone changes by inhibiting excessive bone resorption.

Advanced Research Methodologies and Experimental Approaches for Doxycycline Hcl Studies

In Vitro Experimental Models for Doxycycline (B596269) HCl

In vitro studies provide controlled environments to investigate the direct effects of Doxycycline HCl on various cell types and biological processes.

Cell Culture Studies (e.g., endothelial cells, smooth muscle cells, fibroblasts, immune cells, tumor cell lines)

Cell culture models are extensively used to study the effects of this compound on specific cell behaviors, including proliferation, migration, adhesion, and the production of various molecules.

Endothelial Cells: Doxycycline has been shown to inhibit the synthesis and activity of MMPs in human endothelial cells. It can also influence endothelial cell proliferation and the PI3K/Akt/eNOS pathway. selleckchem.complos.org

Smooth Muscle Cells: Research indicates that Doxycycline can reduce the replication of smooth muscle cells and inhibit their migration. selleckchem.com It also impacts smooth muscle cell adhesion and the reorganization of fibrillar collagen matrices. sigmaaldrich.com

Fibroblasts: Studies on rheumatoid synovial fibroblasts and endothelial cells have shown that Doxycycline can down-regulate MMP-8 induction at both mRNA and protein levels. selleckchem.com Doxycycline has also been reported to stimulate fibroblast cells, which are involved in collagen production. cambridgemedia.com.au In human skin fibroblasts, Doxycycline inhibited Zika virus replication and protected cells from cytopathic effects. mdpi.com Studies on gingival and periodontal fibroblasts have examined the effect of Doxycycline on cell viability and proMMP-3 production. ivsajournals.comresearchgate.netkoreamed.org

Immune Cells: Doxycycline can suppress the activation of macrophages and reduce the production of pro-inflammatory cytokines like IL-1β and TNF-α. plos.org It has also been shown to inhibit the production of cytokines and chemokines by peripheral blood mononuclear cells. scienceopen.com Doxycycline's effects on T and B lymphocytes, including a decrease in cytotoxic T lymphocyte count and an increase in B lymphocytes, have been investigated in canine models. redalyc.org Studies on human monocytic cells challenged with Aggregatibacter actinomycetemcomitans demonstrated that low doses of Doxycycline significantly inhibited pro-inflammatory cytokines (TNF-α, IL-1α, IL-1β, IL-6, IL-8) and showed a mild upregulation of the anti-inflammatory cytokine IL-10. researchgate.net

Tumor Cell Lines: Doxycycline has demonstrated anti-proliferative effects on various tumor cell lines, including glioma cells (U251HF, U87, LN229) and lung cancer cells (NCI-H446, A549). researchgate.netnih.gov It has also been shown to induce apoptosis in malignant T-cells and diffuse large B-cell lymphoma cell lines. paom.ploncotarget.com Studies have investigated its effects on cell viability, cell cycle progression, and metastasis in lung cancer and intrahepatic cholangiocarcinoma cell lines. nih.govmdpi.comnih.gov

Organ/Tissue Explant Cultures

Organ or tissue explant cultures can be used to study the effects of this compound in a more complex environment than single-cell cultures, maintaining some of the tissue's native architecture and cell-cell interactions. While directly mentioned studies using this compound with generic "organ/tissue explant cultures" were not explicitly found in the provided snippets, research on corneal and gastric tissues (discussed in other sections like biochemical assays and in vivo models) often involves analyzing tissue samples, which can be related to this approach. For instance, studies analyzing MMP activity in gastric tissue extracts fall under this category. wjgnet.com

Biochemical Assays (e.g., Zymography for MMP activity, ELISA for cytokines)

Biochemical assays are crucial for quantifying specific protein levels and enzyme activities.

Zymography for MMP activity: Gelatin and casein zymography are widely used to assess the activity of matrix metalloproteinases, particularly MMP-2 and MMP-9. Studies have utilized zymography to demonstrate Doxycycline's inhibitory effect on MMP-2, MMP-3, and MMP-9 activity in various contexts, including gastric tissues, glioma cells, corneal cells, and endometriotic cells. researchgate.netwjgnet.comphysiology.orgnih.govspringermedizin.de Research has shown that Doxycycline can inhibit both the activity and expression of MMPs. paom.plnih.gov

Here is a table summarizing some findings related to Doxycycline's effect on MMP activity via Zymography:

Cell/Tissue TypeMMPs StudiedObserved Effect of this compoundSource
Gastric tissues (rats)MMP-2, -3, -9Inhibited activity dose-dependently. wjgnet.com
U251HF glioma cellsMMP-2Decreased extracellular activity. researchgate.net
ELT3 cellsMMP-2No direct inhibition when added to buffer; decreased proliferation, increased apoptosis, altered morphology. physiology.org
Corneal cells (HCE-2 line)MMP-2, -9Decreased activity. nih.gov
Endometriotic stromal cellsMMP-2, -9Dose-dependent reduction in activity. springermedizin.de

ELISA for Cytokines: Enzyme-linked immunosorbent assay (ELISA) is employed to measure the concentrations of specific cytokines in cell culture supernatants or tissue samples. ELISA has been used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8, and anti-inflammatory cytokines like IL-10, in studies investigating Doxycycline's anti-inflammatory effects on immune cells and in animal models. plos.orgscienceopen.comresearchgate.netresearchgate.netfrontiersin.orgresearchgate.netnih.gov For example, ELISA analysis showed that Doxycycline treatment significantly inhibited IL-1β and TNF-α release by LPS-stimulated RAW264.7 cells. plos.org Another study using ELISA found that Doxycycline significantly inhibited the production of TNF-α, IL-1α, IL-1β, IL-6, and IL-8 by human monocytic cells. researchgate.net

Molecular Biology Techniques (e.g., RT-PCR for gene expression, Western Blotting for protein expression, Cell Cycle Analysis, Apoptosis Assays)

Molecular biology techniques provide insights into the effects of this compound at the genetic and protein levels, as well as its impact on fundamental cellular processes.

RT-PCR for Gene Expression: Real-time polymerase chain reaction (RT-PCR) is used to measure the mRNA levels of specific genes, indicating changes in gene expression. RT-PCR has been utilized to assess the effect of Doxycycline on the expression of MMPs (e.g., MMP-2, MMP-9, MMP-8), cytokines (e.g., VEGF-C, TNF-α, IL-1β), and other relevant genes in various cell types. selleckchem.complos.orgresearchgate.netresearchgate.netnih.govnii.ac.jp For instance, RT-PCR showed that Doxycycline significantly reduced the expression of VEGF-C mRNA in LPS-stimulated RAW264.7 cells. plos.org

Western Blotting for Protein Expression: Western blotting is a technique used to detect and quantify specific proteins. This method allows researchers to examine how Doxycycline affects the levels of various proteins involved in inflammation, cell signaling, and tissue remodeling, such as MMPs, components of the NF-κB pathway (e.g., NF-κBp65, IκB-α), and cell cycle-related proteins (e.g., cyclin D1, p21). plos.orgoncotarget.comwjgnet.comresearchgate.netnih.gov Western blot analysis has been used to show that Doxycycline treatment correlated with decreased levels of BCL2α and increased levels of cytochrome c in malignant T-cells. oncotarget.com

Cell Cycle Analysis: Flow cytometry is commonly used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Studies have employed cell cycle analysis to investigate the anti-proliferative effects of Doxycycline on cancer cells, showing induction of cell cycle arrest at specific phases. nih.govnih.govtermedia.plresearchgate.netsci-hub.se For example, Doxycycline induced cell cycle arrest at the G0/G1 phase in NCI-H446 and A549 lung cancer cells. nih.gov

Apoptosis Assays: Various assays, such as Annexin V staining and caspase activity measurements, are used to detect and quantify apoptosis (programmed cell death). Apoptosis assays are employed to determine if Doxycycline induces cell death in cancer cells or other cell types. oncotarget.commdpi.comphysiology.orgresearchgate.netnih.govresearchgate.netsci-hub.senih.gov Doxycycline has been shown to induce apoptosis in malignant T-cells and pancreatic cancer cells. oncotarget.comnih.gov

In Vivo Animal Models for this compound

In vivo animal models, particularly murine models, are essential for studying the systemic effects of this compound, its pharmacokinetics, and its efficacy in complex biological systems and disease contexts.

Murine Models of Inflammation and Disease

Murine models are widely used to investigate the anti-inflammatory and therapeutic effects of this compound in various disease models.

Inflammation Models: Murine models of inflammation, such as those involving LPS-induced responses or specific inflammatory challenges, are used to assess Doxycycline's ability to modulate the inflammatory process. Studies have shown that Doxycycline can attenuate inflammatory responses in mouse models. plos.orgscienceopen.comresearchgate.netfrontiersin.orgresearchgate.netplos.org For instance, Doxycycline treatment dramatically inhibited inflammation-induced lymphangiogenesis in mouse cornea. plos.org In a mouse chamber model, this compound attenuated the inflammatory process following bacterial challenge. researchgate.net

Disease Models: Murine models of specific diseases, including cancer xenografts, pulmonary fibrosis, and experimental cerebral malaria, are utilized to evaluate the therapeutic potential of this compound.

Cancer Models: Mouse xenograft models, where human cancer cells are implanted into mice, are used to study the effects of Doxycycline on tumor growth and metastasis. mdpi.comnih.govphysiology.org Doxycycline inhibited tumor growth in mice models of malignant rhabdoid tumor of the kidney and intrahepatic cholangiocarcinoma. mdpi.comnih.gov

Pulmonary Fibrosis: Bleomycin-induced murine pulmonary fibrosis models are used to investigate Doxycycline's effects on lung tissue remodeling and inflammation. nii.ac.jp

Experimental Cerebral Malaria: Murine models of experimental cerebral malaria are used to study Doxycycline's protective effects against this severe form of malaria, which are linked to reductions in inflammatory immune reactions and tissue-degrading mediators. plos.org

Neurodegenerative Models: Doxycycline has been studied in neurodegenerative mouse models, showing reductions in inflammatory biomarkers. frontiersin.orgresearchgate.net

Here is a table summarizing some findings from murine models:

Model TypeDisease/Condition StudiedObserved Effect of this compoundSource
Mouse chamber modelInflammatory response to P. gingivalisAttenuated the inflammatory process. researchgate.net
Murine cornea modelInflammation-induced lymphangiogenesisDramatically inhibited inflammation-induced lymphangiogenesis, decreased inflammatory cytokine expression. plos.org
Mouse xenograft model (angiomyolipoma)Tumor growthNo significant difference in MMP-2 or -9 expression between treated and untreated mice. physiology.org
Spontaneously Hypertensive Rats (SHR)Hypertension, vascular remodelingLower gelatinolytic activity, antihypertensive effects not associated with reversal of vascular remodeling. researchgate.net
Murine model of pulmonary ricinosisPulmonary ricinosisSignificant reduction of pro-inflammatory cytokines, oxidative stress markers, and capillary permeability. scienceopen.com
Hemiparkinsonian mouse modell-DOPA-induced dyskinesiaReduced dyskinesia, repression of striatal markers of neuroinflammation and oxidative stress. frontiersin.org
Mouse xenograft model (iCCA)Multidrug-resistant iCCA tumor growthMarked decreases in tumor volume and weight in combination with gemcitabine (B846). mdpi.com
Mouse model of Malignant Rhabdoid Tumour of the KidneyTumor growthInhibited tumor growth, downregulated MMP2 and MMP9 expression, partially reversed EMT. nih.gov
Bleomycin-induced murine pulmonary fibrosisPulmonary fibrosisAttenuated pulmonary fibrosis by reducing TGF-β1 production and fibrotic response. nii.ac.jp
Plasmodium berghei ANKA-infected miceExperimental Cerebral MalariaPrevented ECM, intact blood-brain barrier, attenuated brain inflammation. plos.org

Models for Tissue Repair and Regeneration

Research into the effects of this compound on tissue repair and regeneration often employs in vivo animal models and in vitro cell culture systems. These models are designed to simulate injury and evaluate the compound's ability to enhance healing processes.

Animal models, such as rat models of Achilles tendon defect and skin wound healing, have been instrumental in demonstrating the regenerative potential of this compound. Studies have shown that this compound can accelerate matrix remodeling and promote the rate of recovery in Achilles tendon defects. frontiersin.org In a rat model of skin wound healing, oral administration of Doxycycline hyclate was found to be effective for complete wound closure and increased the rate of wound contraction. nih.gov This effect is potentially linked to its antimicrobial and anti-inflammatory capacities. nih.gov Further research using a rat laminectomy defect model indicated that intraperitoneal administration of doxycycline enhanced wound healing, possibly by reducing scar tissue formation. nih.gov In the context of cartilage repair, studies using rat osteochondral defect models have shown that doxycycline improves cartilage repair quality and decreases MMP-13 levels. nih.gov

In vitro studies complement these in vivo findings by investigating the cellular and molecular mechanisms involved. For instance, research on human bone marrow-derived mesenchymal stem cells (hMSCs) has explored the impact of doxycycline on chondrogenesis and MMP-13 expression. nih.gov Additionally, studies on periodontal ligament stem cells (PDLSCs) have investigated how doxycycline affects cell migration, osteogenic potential, and MMP-2 expression, particularly in the presence of inflammatory mediators like IL-17. nih.gov These in vitro models allow for controlled environments to dissect specific cellular responses to this compound.

Data from tissue repair studies often involve quantitative assessments of healing progression, such as wound closure rates, mechanical strength of repaired tissue, histological analysis of collagen organization and cell density, and quantification of inflammatory markers and MMP activity.

Cancer Models

This compound has been investigated for its potential anti-cancer properties in various preclinical models. These studies often focus on its ability to inhibit tumor growth, metastasis, and angiogenesis, frequently attributed to its MMP inhibitory activity. fishersci.nomedchemexpress.comaacrjournals.org

In vitro cancer models utilize various cancer cell lines to study the direct effects of this compound on cell viability, proliferation, apoptosis, and invasion. Research has shown that doxycycline can reduce the survival and stem-like properties of cancer cells. mdpi.com For example, in multidrug-resistant intrahepatic cholangiocarcinoma (iCCA) cell lines, doxycycline treatment resulted in a significant reduction in cell viability and induction of apoptosis, with IC50 values around 15 µg/mL. mdpi.com Doxycycline has also been shown to diminish the cancer stem cell population in these cell lines. mdpi.com Studies have also explored its ability to inhibit cell invasion and regulate MMP expression in various cancer cell types, including breast cancer and gastric cancer cells. researchgate.net

In vivo cancer models, such as mouse xenograft models and syngeneic mouse models, are used to evaluate the efficacy of this compound in inhibiting tumor growth and metastasis within a living system. In mouse xenograft models of iCCA, the combination of doxycycline and gemcitabine led to marked decreases in tumor volume and weight, even in tumors resistant to gemcitabine alone. mdpi.com Doxycycline treatment in a syngeneic orthotopic mouse model of breast cancer significantly decreased tumor volume and weight. springermedizin.de It has also been shown to reduce tumor burden in a bone metastasis model of human breast cancer. aacrjournals.org

However, some studies in cancer models have yielded complex results. For example, in a rat model of colon carcinogenesis induced by 1,2-dimethylhydrazine (B38074) (DMH), doxycycline administration unexpectedly increased tumor multiplicity and stimulated the progression of colonic tumor growth in DMH-treated rats. nih.gov This highlights the need for careful consideration of the specific cancer type and model system when evaluating the effects of this compound.

Research findings in cancer models often include measurements of tumor volume and weight, assessment of metastasis, analysis of cellular processes like apoptosis and proliferation, and evaluation of biomarkers related to inflammation and MMP activity.

Parasitic Infection Models

Beyond its antibacterial effects, this compound also exhibits antiparasitic properties and is investigated in models of parasitic infections. drugbank.com These studies aim to understand its efficacy against various parasites and its mechanisms of action in these contexts.

Murine models are commonly used to study the effects of doxycycline on parasitic infections. For instance, a murine malaria model using Plasmodium berghei ANKA parasites has been used to investigate the pharmacodynamics of doxycycline. nih.gov In this model, doxycycline was found to lower the rate of parasite growth, with the maximum effect observed several days after commencing treatment. nih.gov The combination of doxycycline with dihydroartemisinin (B1670584) showed an additive antimalarial effect. nih.gov

Another area of research involves the use of murine models for neurocysticercosis, a parasitic infection of the central nervous system caused by Taenia solium. nih.gov A murine model using the metacestode form of Mesocestoides corti, which is related to T. solium, has been employed to evaluate the effect of doxycycline on the outcome of this infection. nih.gov Studies using this model have shown that doxycycline treatment significantly reduces morbidity and mortality, potentially by reducing apoptosis and matrix metalloproteinase activity. nih.gov

Research in parasitic infection models typically involves monitoring parasite load, evaluating host morbidity and mortality, and assessing inflammatory responses and tissue damage.

Analytical and Detection Methodologies for this compound

Accurate and sensitive analytical methods are crucial for the detection and quantification of this compound in various matrices, including bulk drug, pharmaceutical formulations, biological samples, and research models. A range of spectrophotometric and chromatographic techniques are employed for this purpose.

Spectrophotometric Methods (UV, Fluorescence)

Spectrophotometric methods, particularly those utilizing ultraviolet (UV) and fluorescence properties, are widely used for the analysis of this compound due to their simplicity and cost-effectiveness.

UV spectrophotometry is a common technique for the quantitative determination of this compound. Methods have been developed and validated for the estimation of this compound in bulk form and pharmaceutical capsule dosage forms. ajrconline.org this compound typically exhibits maximum absorbance in the UV range, with reported wavelengths around 271 nm in distilled water and 349 nm or 240 nm in other solvents or conditions. ajrconline.orgimpactfactor.orgresearchgate.net The method often involves measuring the absorbance of this compound solutions at its maximum wavelength and using a calibration curve to determine the concentration. ajrconline.org Linearity has been observed over various concentration ranges, such as 5-35 ppm and 2.5–50.0 µg/mL. ajrconline.orgresearchgate.net

Fluorescence spectroscopy can also be applied for the determination of doxycycline, sometimes in conjunction with other techniques or reagents. impactfactor.orgscispace.com While UV-Visible absorption and fluorescence spectra can be recorded at different pH values, fluorescence methods may require sophisticated instrumentation and careful pH control. scispace.com

Colorimetric spectrophotometric methods have also been developed, often involving the reaction of doxycycline hyclate with a chromogenic reagent to form a colored complex that can be measured spectrophotometrically. researchgate.netuobaghdad.edu.iq For instance, a method based on the reaction between a chromogenic reagent (V⁴⁺) and doxycycline hyclate in a neutral medium results in a yellow compound with maximum absorbance at 396 nm. researchgate.net Another approach involves the formation of a purplish violet complex with ammonium (B1175870) chloroaurate reagent in an alkaline medium, measurable using a spectrophotometer or a homemade SFI Analyzer. uobaghdad.edu.iq

Chromatographic Techniques (HPLC, TLC)

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), offer higher selectivity and sensitivity compared to spectrophotometric methods, making them suitable for analyzing this compound in complex matrices and separating it from impurities or other compounds.

HPLC is a widely used and often preferred method for the determination of this compound in pharmaceutical formulations and biological samples. researchgate.netscispace.comjpccr.euekb.eg HPLC methods typically involve a reversed-phase column (e.g., C18 or C8), a mobile phase consisting of a mixture of solvents (e.g., methanol, acetonitrile, phosphate (B84403) buffer, oxalic acid), and UV detection at specific wavelengths (e.g., 254 nm, 270 nm, 347 nm, 350 nm, 325 nm). researchgate.netscispace.comjpccr.euekb.eg HPLC offers advantages such as minimal sample manipulation, rapid analysis, and the ability to simultaneously analyze multiple compounds. scispace.com Various HPLC methods have been developed and validated for the quantitative determination of doxycycline hyclate in different samples, including pharmaceutical powders, tablets, capsules, and human plasma or urine. researchgate.netscispace.comjpccr.eu

Thin-Layer Chromatography (TLC), including High-Performance Thin-Layer Chromatography (HPTLC), is another chromatographic technique used for the analysis of this compound. impactfactor.orgresearchgate.netekb.egakjournals.com TLC methods often involve separation on silica (B1680970) gel or C18 reversed-phase plates using appropriate mobile phases and detection by densitometry or UV visualization. researchgate.netakjournals.com HPTLC methods have been developed for the determination of doxycycline hyclate in capsule and tablet formulations, offering simplicity and cost-effectiveness. akjournals.com While TLC is generally simple, achieving high sensitivity can be challenging, and tailing spots can occur if adsorbents are not properly prepared. ekb.eg

Both HPLC and TLC methods require careful method development and validation to ensure accuracy, precision, linearity, and specificity for the intended application.

Sensing Methodologies for Quantitative Detection

Sensing methodologies are emerging approaches for the quantitative detection of this compound, offering potential advantages in terms of portability, real-time analysis, and lower sample volume requirements.

Electrochemical sensors, including potentiometric sensors and molecularly imprinted electrochemical sensors, have been explored for the determination of this compound in pharmaceutical formulations. uobaghdad.edu.iqjpccr.eu These sensors utilize the electrochemical properties of this compound or its interaction with a recognition element to generate a measurable signal proportional to its concentration.

Flow injection analysis (FIA) coupled with spectrophotometric or colorimetric detection is another sensing methodology that allows for rapid and automated quantitative determination of this compound in pharmaceutical preparations. researchgate.netuobaghdad.edu.iq FIA systems can provide high sampling frequencies and are suitable for routine quality control. researchgate.net

While still an active area of research, sensing methodologies hold promise for developing rapid, on-site, and potentially more accessible methods for this compound detection and quantification in various applications.

Table 1: Summary of Analytical Methods for this compound

Method TypeTechniquesTypical Detection MethodsSample Types AnalyzedKey Advantages
SpectrophotometricUV-Vis Spectrophotometry, FluorescenceAbsorbance, FluorescenceBulk drug, Pharmaceutical formulations, Colored complexesSimple, Cost-effective, Rapid
ChromatographicHPLC, TLC, HPTLCUV Detection, DensitometryBulk drug, Pharmaceutical formulations, Biological samplesSelective, Sensitive, Separation of compounds
SensingElectrochemical Sensors, Flow Injection AnalysisElectrochemical signal, Colorimetric signalPharmaceutical formulationsRapid, Potential for portability, Automation

Drug Delivery System Characterization and Release Studies of this compound

Characterizing drug delivery systems containing this compound involves evaluating how the drug is released from the formulation over time and how it interacts with the delivery matrix and surrounding environment. These studies are fundamental to predicting and controlling the therapeutic effect of the formulation.

In Vitro Release Kinetics (e.g., Franz Diffusion Cell, Diffusion Models)

In vitro release studies are essential for understanding the rate and mechanism of this compound release from various formulations. The Franz diffusion cell is a commonly used apparatus for this purpose, simulating drug diffusion across a membrane, which can represent skin or other biological barriers. nih.govtandfonline.comjmchemsci.compermegear.com Studies have utilized Franz diffusion cells to assess the release of doxycycline from hydrogels and nanoparticle formulations. nih.govtandfonline.comjmchemsci.com For instance, the release profiles of doxycycline from hydrogels with reversible disulfide crosslinks were studied in vitro using a Franz diffusion cell apparatus, demonstrating sustained release over several days. nih.gov Similarly, in vitro drug diffusion studies using vertical Franz diffusion cells have been conducted to elucidate the release mechanism of doxycycline nanoparticles, comparing their release profile to that of a plain aqueous solution. tandfonline.com The Franz diffusion cell method has also been employed to evaluate drug permeation and deposition from topical hydrogel patches loaded with doxycycline hyclate. jmchemsci.com

Mathematical models are applied to the release data obtained from these studies to understand the underlying release mechanisms. Models such as Higuchi, Korsmeyer-Peppas, Baker-Lonsdale, and Kopcha are frequently used to describe the release kinetics of doxycycline hydrochloride from different matrices, including microparticles and hydrogels. mdpi.comnih.govnih.gov The Korsmeyer-Peppas model, for example, provides information about the drug release mechanism based on the value of the diffusion exponent 'n'. mdpi.comnih.govmdpi.com Studies have shown that the release mechanism of doxycycline hydrochloride from certain zwitterionic microparticles is predominantly anomalous or non-Fickian diffusion, while from other systems like PLA-based nanofibers, it can be Fickian diffusion-controlled, depending on the formulation. mdpi.comnih.govmdpi.com

Data from in vitro release studies can be presented in tables to show the cumulative percentage of drug released over time or the parameters obtained from fitting different kinetic models.

ModelR² Value (Example Data)Release Mechanism Indicated (Korsmeyer-Peppas 'n')
Higuchi0.9742 jmchemsci.com-
Korsmeyer-Peppas0.9782 jmchemsci.comn < 0.43 (Fickian diffusion) mdpi.com, n < 0.45 (Fickian diffusion) nih.gov, n < 0.5 (Fickian diffusion) mdpi.com
Baker-Lonsdale--
Kopcha-Diffusion and erosion contributions mdpi.com
Zero-order0.9953 jmchemsci.com-
First-order0.9922 jmchemsci.com-
Hixon Crowell0.9942 jmchemsci.com-

Note: Example R² values and 'n' values are illustrative and vary depending on the specific formulation studied.

Sorption Studies (e.g., Isotherm Models, Kinetic Models)

Sorption studies investigate the interaction and uptake of this compound by various materials, which is relevant in the context of drug loading onto carriers or understanding its environmental fate. These studies evaluate the effect of parameters such as contact time, initial drug concentration, pH, and temperature on the sorption process. mdpi.comnih.govunn.edu.ng

Isotherm models, such as Langmuir, Freundlich, and Dubinin–Radushkevich, are applied to equilibrium sorption data to describe the interaction between doxycycline hydrochloride and the sorbent material. mdpi.comnih.govunn.edu.ngmdpi.com The Langmuir model typically describes monolayer adsorption on a homogeneous surface, while the Freundlich model is often applied to multilayer adsorption on heterogeneous surfaces. unn.edu.ngorientjchem.org Studies have shown that the sorption of doxycycline onto various materials can be well fitted by both Langmuir and Freundlich models, suggesting the involvement of multiple mechanisms. mdpi.comorientjchem.org The Dubinin-Radushkevich model can provide information about the nature of the sorption process, such as whether it follows an ion-exchange mechanism. mdpi.com

Kinetic models, including Lagergren (pseudo-first-order), Ho (pseudo-second-order), Elovich, and Weber–Morris (intraparticle diffusion), are used to analyze the rate of doxycycline hydrochloride sorption. mdpi.comnih.govunn.edu.ngekb.eg These models help determine the rate-limiting step of the sorption process. Research indicates that the pseudo-second-order model often provides the best fit for doxycycline sorption kinetics on various adsorbents, suggesting that chemisorption may be the rate-controlling mechanism. unn.edu.ngorientjchem.orgekb.eg Elovich and Ho models also indicate that chemisorption can be the rate-controlling mechanism in some cases. mdpi.com

Thermodynamic parameters (ΔH, ΔS, and ΔG) calculated from sorption studies at different temperatures provide insights into the spontaneity and energy changes of the process. mdpi.comnih.gov For example, positive ΔH and ΔS values and negative ΔG values indicate that the sorption of doxycycline hydrochloride onto certain zwitterionic microparticles is endothermic, spontaneous, and favorable at higher temperatures. mdpi.comnih.gov

Detailed research findings from sorption studies often include tables presenting the parameters obtained from fitting different isotherm and kinetic models, along with correlation coefficients (R²) to indicate the goodness of fit.

ModelR² Value (Example Data)Information Provided
Langmuir0.984–0.999 mdpi.comMonolayer sorption capacity, affinity
Freundlich0.916–0.996 mdpi.comMultilayer sorption on heterogeneous surfaces
Dubinin–Radushkevich0.863–0.984 mdpi.comNature of sorption (e.g., ion-exchange)
Pseudo-first-order-Sorption rate constant
Pseudo-second-orderBest fit unn.edu.ngekb.egChemisorption rate constant
Elovich0.965–0.997 mdpi.comChemisorption mechanism
Weber–Morris0.871–0.984 mdpi.comIntraparticle diffusion contributions

Note: Example R² values are illustrative and vary depending on the specific material and conditions studied.

Pharmacokinetic Considerations in Research Models of this compound Formulations

Pharmacokinetic studies in research models are crucial for evaluating the absorption, distribution, metabolism, and excretion (ADME) of this compound from novel formulations. These studies help predict how the formulation will behave in a biological system and inform the design of more effective delivery systems.

Research models, such as broiler chickens and rabbits, have been used to investigate the pharmacokinetics of orally administered doxycycline formulations. mdpi.comscirp.orge-century.us These studies involve administering the doxycycline formulation to the animals and measuring drug concentrations in biological fluids, such as plasma or serum, over time. mdpi.comscirp.orge-century.us

Population pharmacokinetic models are developed to analyze the concentration-time data and estimate pharmacokinetic parameters, such as clearance (CL), volume of distribution (V), absorption rate constant (Ka), and half-life (T1/2). mdpi.come-century.usresearchgate.net These models can account for variability in pharmacokinetic parameters among individuals and assess the influence of covariates like formulation type or physiological status. mdpi.comresearchgate.net For example, a population pharmacokinetic model of doxycycline plasma concentrations following oral administration in humans has been developed to assess the bioequivalence of different formulations. researchgate.net Studies in rabbits have also employed population pharmacokinetic modeling to characterize doxycycline disposition. mdpi.com

Pharmacokinetic studies provide data on parameters like maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and area under the concentration-time curve (AUC). scirp.orge-century.us These parameters are used to evaluate the extent and rate of drug absorption and systemic exposure.

Pharmacokinetic ParameterDescriptionExample Finding (Broiler Chickens)
CmaxMaximum plasma concentration4.70 µg/ml (Doxysol®) scirp.org
TmaxTime to reach maximum plasma concentration1.30 hours (Doxysol®) scirp.org
AUCArea under the concentration-time curveUsed for bioequivalence assessment scirp.org
T1/2βElimination half-life29.803 ± 5.750 h (Aflatoxicosis group in ducklings) e-century.us
KaAbsorption rate constant0.251 ± 0.070 h⁻¹ (Aflatoxicosis group in ducklings) e-century.us
CLApparent clearanceEstimated in population models researchgate.net
VApparent central distribution volumeEstimated in population models researchgate.net

Note: Example data are from specific studies and may not be representative of all formulations or research models.

These advanced research methodologies and experimental approaches provide a comprehensive framework for the development and evaluation of novel this compound drug delivery systems, offering detailed insights into their performance and behavior.

Theoretical Frameworks and Computational Studies of Doxycycline Hcl

Molecular Docking and Binding Affinity Studies

Molecular docking is a widely used computational technique to predict the preferred orientation of one molecule (ligand) to another (receptor) when bound to form a stable complex. For Doxycycline (B596269) HCl, molecular docking studies have been employed to investigate its potential interactions with various biological targets and other molecules.

Studies have utilized molecular docking to explore Doxycycline's binding to viral proteins, such as the non-structural protein 2 (nsP2) of the Chikungunya virus and the S1-RBD protein of SARS-CoV-2 bbrc.intandfonline.comekb.eg. In a study focusing on Chikungunya virus nsP2 inhibitors, doxycycline showed a significant binding affinity with a score of -11.8 kcal/mol, ranking second among the tested compounds bbrc.in. Another study investigating potential inhibitors against SARS-CoV-2 proteins (papain-like protease, main protease, and helicase) found that doxycycline hydrochloride exhibited high binding affinities of -10.5, -8.4, and -8.8 kcal/mol, respectively, suggesting its potential as an inhibitor against these targets tandfonline.com. Molecular docking has also been used to study the interaction of doxycycline with bovine NLRP9, an inflammasome component, where it showed a binding affinity of -10.3 kcal/mol nih.gov.

Beyond protein targets, molecular docking has been applied to study the interaction of doxycycline with DNA and other molecules. For instance, docking simulations were used to investigate the interaction of doxycycline monohydrate with MMP-9 protein, illustrating hydrogen bonding, metal-ligand, and hydrophobic interactions within the active site researchgate.net. Molecular docking studies have also been performed to characterize the complex formation between doxycycline hyclate and cyclodextrins, such as α-cyclodextrin, to understand the inclusion mechanism and improve stability for drug delivery applications benthamdirect.comnih.gov.

Table 1: Selected Molecular Docking Results for Doxycycline

Target Protein/MoleculeBinding Affinity (kcal/mol)Reference
Chikungunya virus nsP2-11.8 bbrc.in
SARS-CoV-2 Papain-like protease (PLpro)-10.5 tandfonline.com
SARS-CoV-2 Main protease (Mpro)-8.4 tandfonline.com
SARS-CoV-2 Helicase-8.8 tandfonline.com
Bovine NLRP9-10.3 nih.gov
MMP-9 proteinNot explicitly quantified in snippet, interactions analyzed researchgate.net

Quantum Chemical Calculations (e.g., DFT for sensing mechanisms)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are valuable tools for investigating the electronic structure, reactivity, and properties of molecules. These calculations can provide insights into the active sites of a molecule, its adsorption behavior, and the mechanisms of its interactions.

DFT calculations have been employed to ascertain the active sites of Doxycycline HCl responsible for adsorption in studies investigating its anticorrosive properties. For example, DFT was used to support experimental findings on the inhibition of pitting corrosion of aluminum alloy 6061 by doxycycline hydrochloride, helping to understand the molecule's adsorption on the metal surface researchgate.net. Quantum chemical calculations at the B3LYP/6-31G (d) level have also been used to determine molecular parameters of doxycycline to correlate them with its corrosion inhibition efficiency for copper in nitric acid solutions tpcj.org.

DFT has also been applied to understand the sensing mechanisms of probes designed to detect doxycycline. In one study, DFT calculations revealed the non-covalent nature of the interaction, π-π stacking, charge density transfer, and the reduction of the HOMO-LUMO energy gap between a fluorescent probe and doxycycline, explaining the sensing mechanism researchgate.net. Similarly, DFT calculations were used to explain the selective sensing mechanism of a porous organic framework-based fluorescence sensor for tetracycline (B611298), a related compound mdpi.com.

Quantum chemical calculations can also provide insights into the changes in electron density distribution upon protonation of doxycycline, which is relevant to its different crystal forms and interactions researchgate.net.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. This allows researchers to observe the dynamic behavior of a system and understand how molecules interact and change conformation.

MD simulations have been utilized to investigate the molecular mechanisms of doxycycline's interactions. For instance, MD simulations were performed to explain the anti-amyloidogenic property of doxycycline by studying its interaction with Aβ42 amyloid fibrils nih.gov. These simulations showed that doxycycline tightly binds to exposed hydrophobic amino acids of the fibrils, contributing to their destabilization nih.gov.

MD simulations have also been applied in the context of drug delivery systems involving doxycycline. Simulations have provided insights into the phase transformation and drug release behavior of doxycycline-loaded in-situ forming gels mdpi.comnih.gov. These studies used MD to understand the movement of doxycycline molecules within the gel matrix and their release into the aqueous phase mdpi.com. Additionally, MD simulations have been used to study the molecular interactions of doxycycline hyclate in aqueous solutions with amino acids like glycine (B1666218) or l-alanine, providing insights into solute-solvent interactions and the influence of the solute on water structure researchgate.net.

Analysis of Molecular Interactions

Detailed analysis of molecular interactions provides a deeper understanding of the forces and contributions that govern the binding and behavior of molecules. Techniques such as Electron Density Differences (EDD), Natural Bond Orbital (NBO) analysis, Non-Covalent Interaction (NCI) analysis, and Quantum Theory of Atoms in Molecules (QTAIM) are employed for this purpose.

Electron Density Differences (EDD) and Natural Bond Orbital (NBO) analyses have been used to examine charge transfer between molecules. In the context of doxycycline detection, EDD and NBO analyses qualitatively and quantitatively examined the charge transfer between a fluorescent probe and doxycycline researchgate.net. NBO analysis, in general, helps in understanding the donor-acceptor interactions and the relative strength of hydrogen bonds ugm.ac.idwisc.edu.

Non-Covalent Interaction (NCI) analysis and Quantum Theory of Atoms in Molecules (QTAIM) are used to characterize the nature and topology of non-covalent interactions, such as hydrogen bonds and van der Waals forces. NCI analysis was used to verify the non-covalent nature of the interaction between a probe and doxycycline researchgate.net. QTAIM analysis, along with NCI, has been applied to analyze electron density topology and characterize interactions in crystal structures, including those of doxycycline hydrochloride dihydrate researchgate.netresearchgate.net. These methods can reveal details about bond critical points, interaction lines, and the character of inter- and intra-molecular contacts researchgate.net.

Predictive Modeling of this compound Biological Activity

Studies have used computational screening and predictive software to assess the potential biological activities of modified tetracycline compounds, including those related to doxycycline researchgate.net. For example, the Way2drug PASS online software was used to predict the biological activity of novel tetracycline hybrid compounds researchgate.net.

In the context of specific applications, predictive modeling has been used to optimize processes involving doxycycline. For instance, an optimized artificial neural network (OANN) based on a multilayer perceptron (MLP) was used to model the oxidation reaction and predict the removal efficiency of doxycycline hyclate in a Photo-Fenton process ache-pub.org.rs. The model showed high predictive accuracy, with an R² value of 0.99998 ache-pub.org.rs.

Furthermore, computational models have been developed to understand and predict the impact of factors like population density on the inhibitory effects of antibiotics, including doxycycline, on bacterial growth plos.org. These models can help illustrate how density dependence can modulate population dynamics and potentially lead to bistable treatment outcomes plos.org.

While comprehensive in silico models predicting the full spectrum of this compound's biological activities are complex and depend on the specific biological target or effect, computational methods contribute to predicting interactions, understanding mechanisms, and optimizing processes related to its activity.

Novel Formulations and Delivery Systems for Doxycycline Hcl in Research Applications

Nanoparticle-Based Systems

Nanoparticle-based systems offer promising avenues for improving the delivery of Doxycycline (B596269) HCl by enhancing its solubility, stability, and targeted delivery to specific sites.

PLGA Nanoparticles for Doxycycline HCl Delivery

Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used in nanoparticle formulations for drug delivery. Research has explored the encapsulation of this compound within PLGA nanoparticles to achieve sustained release and targeted delivery.

Studies have demonstrated the successful construction of ultrafine PLGA nanoparticles containing this compound (DPNPs) using methods like solvent diffusion aided by probe sonication. nih.govacs.org These nanoparticles have shown an average size of around 95.43 ± 0.8 nm with a polydispersity index (PDI) of 0.168 ± 0.03 and a zeta potential of -7.38 ± 0.32. nih.govacs.org The entrapment efficiency of this compound in these PLGA nanoparticles has been reported to be around 75.58 ± 1.94%. nih.govacs.org

In vitro release studies of DPNPs have indicated a significantly altered drug release profile compared to the native drug, with approximately 64.6 ± 1.67% release over 48 hours, suggesting a sustained release pattern dictated by Fickian diffusion. nih.govacs.org

Research has also focused on improving the entrapment efficiency of this compound in PLGA:PCL nanoparticles, achieving up to 70% by varying formulation parameters such as polymer ratio, drug loading, solvent selection, electrolyte addition, and pH. nih.govresearchgate.net These doxycycline-loaded nanoparticles have demonstrated superior effectiveness against Escherichia coli compared to native doxycycline, attributed to the sustained drug release from the nanoparticles. nih.govresearchgate.net

Carrier-Free Nanobiotics via Acoustic Cavitation

An innovative approach involves the transformation of small-molecule antibiotics like doxycycline into carrier-free nanobiotics using acoustic cavitation produced by high-frequency ultrasound. researchgate.netnih.govresearchgate.nettorvergata.it This method avoids the need for traditional carriers, potentially reducing carrier-induced toxicity. nih.gov

Upon sonication at specific frequencies and power levels (e.g., 490 kHz at 10-15 W cm⁻³), doxycycline molecules undergo structural changes, including hydroxylation and dimerization, leading to their self-assembly into nanoparticles typically around 100-200 nm in size. researchgate.netnih.govresearchgate.nettorvergata.it Increasing the acoustic power can also yield micrometer-sized particles. researchgate.net

These sono-synthesized doxycycline nanobiotics have exhibited not only antimicrobial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacterial strains but also antioxidant properties. researchgate.netresearchgate.nettorvergata.it This highlights the potential of ultrasound-based engineering to create nanosized formulations with multiple bio-functionalities. researchgate.netresearchgate.net

Lymphatic Targeting Strategies for this compound Nanoparticles

Targeting the lymphatic system is a strategy to improve the delivery of drugs for conditions affecting lymphatic vessels, such as filariasis. Research has explored the use of nanoparticles, particularly ultrafine PLGA nanoparticles, for the lymphatic targeting of this compound. nih.govacs.orgcdri.res.indntb.gov.ua

The lymphatic vasculature underneath the subcutaneous layer of skin preferentially allows entry of particles sized between 10 and 100 nm. nih.govacs.orgcdri.res.in By constructing ultrafine PLGA nanoparticles of this compound within this size range, researchers aim to exploit this characteristic for targeted delivery. nih.govacs.orgcdri.res.in

Pharmacokinetic studies in animal models (e.g., Wistar rats) have shown that subcutaneously administered ultrafine PLGA nanoparticles of this compound resulted in a significantly different pharmacokinetic profile compared to the native drug solution. nih.govacs.org While the nanoparticles caused a prolonged attainment of plasma Tmax and an extension of elimination half-life in plasma, the trend was reversed in regional lymph nodes. nih.govacs.org The maximum concentration (Cmax) of this compound in regional lymph nodes was four-fold greater with the nanoparticles, and the lymphatic Tmax was attained in one-fourth of the time required for the native solution. nih.govacs.org This size-based preferential lymphatic targeting has led to significantly greater in vivo activity in models of lymphatic filariasis. nih.govacs.org

Controlled and Delayed Release Systems

Controlled and delayed release systems are designed to modulate the release of this compound over time or target its release to specific regions of the gastrointestinal tract, improving efficacy and potentially reducing side effects.

Enteric-Coated Formulations for this compound

Enteric coating is a common strategy to prevent drug release in the acidic environment of the stomach and target its release to the higher pH environment of the small intestine. This is particularly relevant for drugs that can cause gastric irritation or are degraded in acidic conditions.

Research has focused on formulating this compound in enteric-coated tablets or pellets to achieve delayed release. scholarsresearchlibrary.comresearchgate.netresearchgate.netsemanticscholar.orgresearchgate.netijpsonline.com Polymers with pH-dependent solubility, such as Eudragit L-30 D-55, hydroxypropyl methylcellulose (B11928114) phthalate, cellulose (B213188) acetate (B1210297) phthalate, and Acryl-EZE®, are commonly used for enteric coating. scholarsresearchlibrary.comresearchgate.netresearchgate.netsemanticscholar.org

Studies have shown that the effectiveness of enteric coating in preventing drug release in acidic media depends on the coating material and the weight gain percentage. scholarsresearchlibrary.comresearchgate.net Formulations with sufficient enteric coating (e.g., 9% weight gain) have demonstrated the ability to resist disintegration and drug release in simulated gastric fluid (0.1 N HCl) for the required period (e.g., 2 hours). scholarsresearchlibrary.comresearchgate.net Subsequent release in higher pH buffer systems (e.g., pH 6.8 phosphate (B84403) buffer) has been observed. scholarsresearchlibrary.comresearchgate.net The dissolution rate can vary with the type and concentration of the polymer applied. researchgate.net

Delayed release capsules containing enteric-coated Doxycycline hyclate pellets have also been developed, utilizing polymers like HPMCP55. researchgate.netijpsonline.com The inclusion of pore-forming agents like sodium starch glycolate (B3277807) has been shown to enhance drug release in buffer media without compromising acid resistance. researchgate.netijpsonline.com

In Situ Gelling Systems (e.g., alginate-based)

In situ gelling systems are formulations that exist as a liquid before administration but transform into a gel upon contact with physiological conditions (e.g., temperature, pH, ionic strength). These systems are explored for localized and sustained delivery of this compound, particularly in areas like periodontal pockets or ocular surfaces.

Alginate-based in situ gelling systems have been investigated for the delivery of this compound. researchgate.net These systems often utilize the ion-activated gelling property of alginate in the presence of divalent cations, such as calcium ions present in biological fluids like gingival crevicular fluid or lachrymal fluid. researchgate.netresearchtrend.net

Formulations containing alginate and other polymers like hydroxypropyl methylcellulose (HPMC) have demonstrated the ability to form gels upon contact with simulated physiological fluids. researchgate.net In vitro release studies have shown that these gelling systems can sustain the release of this compound for an extended period, potentially exceeding 12 days. researchgate.net

Other polymers, including gellan gum, have also been used in the development of ion-activated in situ gels for Doxycycline hyclate delivery, particularly for ocular applications. researchtrend.net These formulations are designed to gel in the presence of ions in the lachrymal fluid, providing sustained drug release and improved retention time on the ocular surface. researchtrend.net

Temperature-induced in situ gelling systems using polymers like Poloxamer 407 have also been explored for localized delivery of Doxycycline hyclate, for instance, in the treatment of periodontitis. brieflands.comnih.gov These systems are liquid at room temperature but gel at body temperature, allowing for easy administration and subsequent sustained release in the target site. brieflands.comnih.gov Studies have shown that these systems can provide sustained drug release over 24 hours and maintain the antimicrobial efficacy of Doxycycline hyclate. brieflands.comnih.gov

Porous Membrane-Based Aqueous-Organic Partitioning Systems

Porous membrane-based aqueous-organic partitioning systems have been investigated as a method for controlled release of this compound, particularly in transdermal delivery applications. This approach involves a reservoir containing this compound in an organic solvent or suspension, separated from an aqueous phase by a porous membrane. The drug partitions from the organic phase into the water-filled pores of the membrane, and then permeates through the membrane.

Research has explored the use of different porous membranes, including hydrophobic Celgard® 2400 (polypropylene) and hydrophilized polyvinylidene fluoride (B91410) (PVDF) membranes, in conjunction with various organic solvents such as 1-octanol (B28484) and light mineral oil nih.govpermegear.com. Studies using Franz diffusion cells have shown that the transport rates of this compound through these membranes can be described by Fickian diffusion, taking into account the organic-aqueous partition coefficient of the drug nih.govpermegear.com. The use of light mineral oil as a vehicle resulted in higher permeability compared to 1-octanol, attributed to a lower organic-aqueous partition coefficient of this compound in mineral oil nih.govpermegear.com.

Further investigations have incorporated thermo-sensitive polymeric gels, such as poly(N-isopropylacrylamide) (PNIPAAM) or PNIPAAM-co-2 mol% acrylic acid (AA), onto the surface and within the pores of hydrophilized PVDF membranes to create intelligent release systems. These systems exhibit temperature-dependent permeability based on the lower critical solution temperature (LCST) of the immobilized gel permegear.comresearchgate.net. For instance, the permeability and flux of this compound through a 2%AA-PVDF membrane at 33 °C (above the LCST) were approximately double those observed at 32 °C (below the LCST) permegear.comresearchgate.net. In vitro studies using mouse skin demonstrated that this thermo-sensitive system could effectively switch the release of this compound on and off by modulating the temperature between 32 °C and 33 °C permegear.comresearchgate.net.

The incorporation of skin permeation enhancers, such as linoleic acid, in the reservoir has also been studied to improve the transdermal delivery of this compound. In systems utilizing a porous membrane and mouse skin, the addition of 10% linoleic acid to a light mineral oil-based reservoir containing this compound resulted in a flux of 2.7 ± 0.5 µg/cm²·h and a permeability of 2.7e-04 ± 5.0e-05 cm/h, which were reported as higher than values obtained with full thickness human cadaver skin in existing literature nih.govpermegear.com.

Data from in vitro release studies of this compound from PTMC films with varying drug content demonstrate sustained release over time nih.govresearchgate.net.

In Vitro Cumulative Release of this compound from PTMC Films

PTMC/DH Film Composition (% w/w DH)Cumulative Release on Day 1 (%)Cumulative Release on Day 3 (%)Cumulative Release on Day 7 (%)
1035.6067.67> 95
2038.7086.28> 95
3051.7389.64> 95

In vivo studies in a rat model of Achilles tendon defect repair demonstrated that PTMC/doxycycline HCl films released effective concentrations of doxycycline for over 28 days, promoting the healing process and improving the biomechanical properties of the repaired tendons nih.govresearchgate.net. The films showed antibacterial activity against Staphylococcus aureus, with inhibition zone diameters increasing with higher doxycycline content researchgate.netnih.gov.

Adsorption onto Novel Materials (e.g., Zeolitic Imidazolate Frameworks)

The adsorption of this compound onto novel materials, particularly Metal-Organic Frameworks (MOFs) and Zeolitic Imidazolate Frameworks (ZIFs), has been explored for applications in wastewater treatment and potential drug delivery or separation processes.

Zeolitic Imidazolate Frameworks, a subclass of MOFs, have shown promise in removing antibiotics like this compound from aqueous solutions due to their porous structure and tunable properties researchgate.netnih.gov. Studies have investigated the adsorption of this compound onto ZIF-8 and modified ZIF-8 materials. For instance, Cu-ZIF-8, synthesized by modifying ZIF-8 with Cu²⁺, exhibited an enhanced adsorption capacity for this compound compared to unmodified ZIF-8 researchgate.netutuvolter.fi. At an initial this compound concentration of 80 mg/L at 303 K, Cu-ZIF-8 showed an adsorption capacity of 379.2 mg/g, while ZIF-8 had a capacity of 339.2 mg/g researchgate.netutuvolter.fi. The adsorption capacity of Cu-ZIF-8 increased to 481.5 mg/g at an initial concentration of 100 mg/L utuvolter.fi. The adsorption process was found to be spontaneous, with π-π stacking interactions and multi-complexation contributing to the effective adsorption utuvolter.fi.

Another ZIF, ZIF-67, synthesized at room temperature, has also been studied for the removal of this compound from water. ZIF-67 nanoparticles demonstrated high adsorption removal rates, exceeding 95% for this compound at initial concentrations ranging from 100 to 200 mg/L nih.gov. The adsorption capacity of ZIF-67 for this compound increased from 196.94 mg/g to 394.89 mg/g as the initial concentration increased from 100 mg/L to 200 mg/L nih.gov. The adsorption kinetics on ZIF-67 were found to conform to the pseudo-second-order kinetic model researchgate.netnih.gov.

Zr-based MOFs have also been investigated for the adsorption of this compound from wastewater. Studies have shown that Zr-MOFs can effectively remove this compound, with a maximum adsorption capacity of 148.7 mg/g within 5 hours at a this compound concentration of 30 ppm and a Zr-MOF concentration of 50 mg researchgate.net. The adsorption kinetics for Zr-MOFs were also consistent with the pseudo-second-order model, and the adsorption followed the Freundlich isotherm model, suggesting multilayer adsorption researchgate.net.

The adsorption behavior of this compound on these materials is influenced by factors such as pH, contact time, initial concentration, and the presence of coexisting ions researchgate.netmdpi.com. This compound can exist in different ionic forms depending on the pH, which affects its interaction with the adsorbent material researchgate.netmdpi.comresearchgate.net.

Adsorption Capacity of this compound on ZIF-8 and Cu-ZIF-8

MaterialInitial DCH Concentration (mg/L)Temperature (K)Adsorption Capacity (mg/g)
ZIF-880303339.2
Cu-ZIF-880303379.2
Cu-ZIF-8100Not specified481.5

Adsorption Capacity of this compound on ZIF-67

MaterialInitial DCH Concentration (mg/L)Adsorption Capacity (mg/g)
ZIF-67100196.94
ZIF-67200394.89

Adsorption Capacity of this compound on Zr-MOFs

MaterialInitial DCH Concentration (ppm)Zr-MOF Concentration (mg)Time (h)Maximum Adsorption Capacity (mg/g)
Zr-MOFs30505148.7

Emerging Research Areas and Unexplored Mechanisms of Doxycycline Hcl

Doxycycline (B596269) HCl as a Research Reagent

Doxycycline HCl is frequently employed in research settings, particularly for its ability to modulate gene expression and its impact on cellular metabolism. scbt.comfishersci.be

Application in Inducible Gene Expression Systems (Tet-On/Tet-Off)

Doxycycline is a key component in tetracycline-controlled transcriptional activation systems, commonly known as Tet-On and Tet-Off systems. wikipedia.orgwikipedia.orgstemcell.com These systems allow for the reversible control of transgene expression in various organisms and cell cultures. wikipedia.orgwikipedia.org

The Tet-On and Tet-Off systems are based on regulatory elements derived from the tetracycline (B611298) resistance operon in Escherichia coli. wikipedia.orgnih.gov The core components typically involve a tetracycline repressor protein (TetR) or a modified version fused to a transcriptional activation domain (forming a transactivator protein like tTA or rtTA) and a tetracycline-responsive element (TRE) located upstream of a minimal promoter controlling the gene of interest. wikipedia.orgnih.govaddgene.org

In the Tet-Off system, the transactivator (tTA), a fusion of TetR and a viral activation domain (often from VP16), binds to the TRE in the absence of doxycycline, activating gene expression. wikipedia.orgaddgene.org The introduction of doxycycline causes a conformational change in tTA, preventing its binding to the TRE and thus turning gene expression off. wikipedia.orgaddgene.org

Conversely, in the Tet-On system, a modified transactivator (rtTA) is used. wikipedia.orgvectorbuilder.com This protein binds to the TRE and activates gene expression only in the presence of doxycycline. wikipedia.orgvectorbuilder.comtakarabio.com Upon doxycycline binding, rtTA undergoes a conformational change that enables it to bind the TRE and initiate transcription. takarabio.comthermofisher.com Removing doxycycline stops rtTA from binding the TRE, thereby switching gene expression off. vectorbuilder.com

These systems offer researchers temporal and, in some cases, spatial control over gene expression, which is crucial for studying the function of genes that may be essential or have detrimental effects when constitutively expressed. addgene.orgmdpi.com Optimized Tet-On systems, such as Tet-On 3G, demonstrate lower basal expression and higher sensitivity to doxycycline, which is particularly advantageous for in vivo studies where achieving high doxycycline concentrations can be challenging. takarabio.com

Confounding Effects on Eukaryotic Cellular Metabolism in Research Applications

Despite their utility in gene expression systems, tetracyclines, including doxycycline, can exert off-target effects on eukaryotic cells, particularly by interfering with mitochondrial function. wikipedia.orgnih.govnih.gov This interference stems from the evolutionary relationship between mitochondria and bacteria, leading to similarities between bacterial and mitochondrial ribosomes. nih.govmdpi.comfrontiersin.org Doxycycline can inhibit mitochondrial protein synthesis, leading to a mitonuclear protein imbalance. nih.govmdpi.comfrontiersin.org

Studies have shown that doxycycline treatment can impair mitochondrial respiration, particularly affecting complex I substrates, and cause mitochondria to appear fragmented. mdpi.com This can lead to a shift in cellular metabolism towards glycolysis, even at concentrations commonly used in inducible gene expression systems (e.g., 100 ng/mL - 5 µg/mL). mdpi.comnih.govmdpi.com

Research in human cell lines, including glioblastoma and astroglial cells, has demonstrated that doxycycline treatment decreases mitochondrial membrane potential, basal and maximal oxygen consumption rates, and ATP levels. mdpi.comnih.govresearchgate.net Concurrently, it can increase mitochondrial superoxide (B77818) and intracellular reactive oxygen species (ROS) levels, indicating induced oxidative stress. nih.govresearchgate.net

The extent of these metabolic alterations can vary depending on the cell line and doxycycline concentration used. mdpi.comnih.gov While lower concentrations (e.g., 0.01–1 µg/mL) may primarily alter metabolism without significantly impacting cell growth, higher concentrations (e.g., 10 µg/mL) can lead to impaired cell proliferation. mdpi.com These confounding effects highlight the importance of including appropriate controls in research experiments utilizing doxycycline-inducible systems to accurately interpret results. nih.gov

Data illustrating the impact of doxycycline on mitochondrial respiration and ATP levels in glioblastoma cell lines (A172 and U87) are presented below:

Cell LineDoxycycline Concentration (µM)Basal OCR (% of Control)Maximal OCR (% of Control)ATP Levels (% of Control)
A17210~40~30~40
U8710~30~20~30

Note: Data are approximate values derived from graphical representations in research findings and illustrate significant decreases compared to control. nih.govresearchgate.net

Complex Interactions of this compound with Host Physiological Processes

Beyond its direct effects on target organisms or inducible systems, this compound can engage in complex interactions with various host physiological processes.

Interactions with Calcium-Dependent Microtubular Assembly

Doxycycline has been reported to exhibit anti-inflammatory properties, partly by interfering with calcium-dependent microtubular assembly. nih.govdrugbank.com This interference can inhibit leukocyte movement during inflammation. nih.govdrugbank.com Microtubules are dynamic structures essential for various cellular processes, including cell motility, intracellular transport, and cell division, and their assembly is regulated, in part, by calcium ions. drugbank.com By affecting microtubular assembly, doxycycline can modulate the inflammatory response by limiting the migration of immune cells to sites of inflammation. nih.govdrugbank.com

Potential for Chronic Inflammation Induction in Specific Experimental Contexts

While often recognized for its anti-inflammatory effects, there is experimental evidence suggesting that doxycycline may, in certain contexts, have the potential to induce or exacerbate chronic inflammation. plos.orgnih.govresearchgate.net Studies in animal models of colon carcinogenesis have shown that doxycycline administration unexpectedly increased chronic inflammation and reactive hyperplasia in the colon and small intestine in a dose-dependent manner. plos.orgnih.gov These findings suggest a complex and context-dependent role for doxycycline in inflammation, where its effects may vary based on the experimental model and dosage. plos.orgnih.gov This pro-inflammatory effect in these specific experimental settings has been hypothesized to involve the activation of the NF-κB pathway and the downregulation of p53 and caspase pathways. researchgate.net

Role in Viral Replication Facilitation in Experimental Models

Research into the interactions between doxycycline and viral replication has yielded varied results, with some studies suggesting a potential for doxycycline to facilitate viral replication in specific experimental models, contrary to its general antimicrobial classification. While doxycycline has demonstrated in vitro antiviral activity against certain viruses like SARS-CoV-2 and Vesicular Stomatitis Virus (VSV) in some studies, inhibiting viral entry and replication, other experimental contexts suggest complex interactions. mdpi.comjapi.org

For instance, studies utilizing doxycycline-inducible systems to control the expression of viral proteins or host factors involved in viral replication may inadvertently reveal conditions under which doxycycline's other cellular effects could indirectly influence viral processes. In the context of inducible systems designed to study viral replication, the metabolic changes induced by doxycycline, such as the shift towards glycolysis or altered oxidative stress, could potentially impact the cellular environment in ways that are either favorable or unfavorable to viral replication, depending on the virus and cell type. mdpi.com

Comparative Efficacy and Mechanistic Differences Among Tetracycline Derivatives in Non-Antimicrobial Roles

Tetracycline class antibiotics, including doxycycline, minocycline (B592863), and tigecycline (B611373), share a core tetracyclic structure but exhibit variations in their non-antimicrobial effects and underlying mechanisms. While the primary antibacterial mechanism involves binding to the bacterial 30S ribosomal subunit, their non-antimicrobial properties stem from different interactions with host molecules and pathways.

One of the most well-characterized non-antimicrobial mechanisms is the inhibition of matrix metalloproteinases (MMPs). nih.govresearchgate.net MMPs are a family of enzymes involved in the degradation of extracellular matrix components, and their excessive activity is implicated in various pathological conditions, including periodontal disease, cardiovascular disease, and cancer. nih.govnih.gov Doxycycline has been shown to inhibit MMPs through both direct interaction and by reducing their synthesis. researchgate.netpaom.pl This anti-MMP activity is particularly relevant in subantimicrobial-dose formulations of doxycycline, which are used to manage conditions like periodontitis and rosacea without exerting significant antibacterial pressure. nih.govnih.gov

Comparative studies suggest that the efficacy of tetracycline derivatives in inhibiting MMPs can vary. Doxycycline hydrochloride is considered a potent inhibitor of MMPs among the tetracyclines. researchgate.net The mechanism of MMP inhibition by tetracyclines is believed to involve chelation of metal ions essential for MMP activity, although the precise mechanism is not fully elucidated. nih.govresearchgate.net

Beyond MMP inhibition, tetracycline derivatives exhibit other non-antimicrobial effects, including anti-inflammatory, antioxidant, and immunomodulatory properties. nih.govresearchgate.net Minocycline, for instance, is known for its potent anti-apoptotic effects and can readily cross cell membranes. nih.gov It also inhibits the inflammatory enzyme 5-lipoxygenase (5LOX) and may impede T cell-microglia interactions, contributing to potential neuroprotective effects. nih.govfishersci.be Doxycycline has also demonstrated anti-inflammatory effects by inhibiting neutrophil chemotaxis and oxidative bursts, mechanisms involved in inflammation in conditions like rosacea and acne. wikipedia.org

Differences in lipophilicity among tetracyclines can influence their tissue distribution and cellular penetration, potentially contributing to variations in their non-antimicrobial efficacy. Doxycycline is more liposoluble than tetracycline, leading to wider distribution in body tissues and fluids. oup.com Minocycline is described as the most lipophilic among tetracycline, doxycycline, and tetracycline. nih.gov

Emerging research also points to the ability of tetracyclines to induce a mitochondrial stress response, which can enhance disease tolerance. jci.org A doxycycline derivative with minimal antimicrobial activity, 9-tert-butyl doxycycline (9-TB), has shown a substantially greater capacity to induce this response compared to parental doxycycline. jci.org This suggests that structural modifications can significantly impact the non-antimicrobial mechanisms of these compounds.

While tigecycline is primarily recognized for its expanded antibacterial spectrum, including activity against resistant strains, its non-antimicrobial roles are also being explored. nih.govwikipedia.orgmdpi.com Like other tetracyclines, it binds to the 30S ribosomal subunit, but with higher affinity than minocycline and tetracycline. wikipedia.orgmdpi.com Its structural modifications contribute to its efficacy against bacteria with common resistance mechanisms. mdpi.comnih.gov

The comparative efficacy and mechanistic differences in the non-antimicrobial roles of tetracycline derivatives are summarized in the table below:

Tetracycline DerivativeKey Non-Antimicrobial MechanismsNotes
This compoundMMP Inhibition, Anti-inflammatory (neutrophil chemotaxis, oxidative bursts), AntioxidantPotent MMP inhibitor, used in subantimicrobial doses for non-antibacterial effects. researchgate.netnih.govresearchgate.netwikipedia.org
MinocyclineAnti-apoptotic, 5LOX Inhibition, Inhibition of T cell-microglia interactions, Anti-inflammatoryKnown for neuroprotective potential. nih.govnih.govfishersci.be
TetracyclineMMP Inhibition, Immunomodulation, Nitric Oxide Synthase Inhibition, AntioxidantParent compound, less lipophilic than doxycycline and minocycline. nih.govnih.govcalpaclab.com
Tigecycline(Primarily known for antibacterial activity against resistant strains)Binds with higher affinity to the 30S ribosome than minocycline and tetracycline. wikipedia.orgmdpi.com

This table highlights the overlapping and distinct non-antimicrobial activities within the tetracycline class, providing a basis for understanding their varied therapeutic applications beyond infection control.

Future Directions in Non-Antimicrobial this compound Research

The expanding understanding of this compound's non-antimicrobial properties opens several avenues for future research. A key direction involves further elucidating the precise molecular mechanisms underlying these effects. While MMP inhibition and anti-inflammatory activities are recognized, the detailed pathways and specific host targets involved require deeper investigation. For example, the exact mechanism by which tetracyclines inhibit MMPs, particularly the role of metal ion chelation and inhibition of synthesis, warrants further study. nih.govresearchgate.net

Another promising area is the exploration of this compound's potential in treating conditions not traditionally associated with antibiotics. Its demonstrated effects on inflammation, oxidative stress, and tissue remodeling suggest potential applications in a wider range of inflammatory and degenerative diseases. Research into its use in conditions like osteoarthritis and chronic inflammatory skin diseases is ongoing. nih.govwikipedia.org The potential for doxycycline to influence wound healing by increasing collagen and elastic fibers and reducing MMP levels also presents a future research focus. cambridgemedia.com.au

The identification of doxycycline's influence on mitochondrial function and its potential to induce disease tolerance points towards novel therapeutic strategies, particularly in viral infections. jci.org Future research could focus on designing doxycycline derivatives with enhanced mitochondrial targeting and stress response induction capabilities while minimizing antimicrobial activity. jci.orgchemrxiv.org Studies on novel non-antimicrobial doxycycline derivatives, such as those with modifications aimed at reducing antibiotic activity while retaining neuroprotective properties, represent a significant future direction, particularly for conditions like Parkinson's disease. chemrxiv.org

Comparative studies with other non-antimicrobial agents in various disease models could help position this compound and its derivatives within the therapeutic landscape and identify synergistic treatment approaches. Further investigation into the pharmacokinetics and tissue distribution of this compound when used for non-antimicrobial purposes, especially at subantimicrobial doses, is also crucial to optimize therapeutic outcomes and minimize potential for resistance development. nih.govwikipedia.org

The potential for doxycycline to influence the immune system through mechanisms like chelating divalent ions and neutralizing reactive oxygen species also warrants further study to fully understand its immunomodulatory potential. paom.pl

Future research should also aim to identify specific biomarkers that can predict patient response to this compound therapy for non-antimicrobial indications. This would facilitate personalized medicine approaches and improve treatment efficacy. The role of doxycycline in inhibiting angiogenesis and reducing metastases by inhibiting MMPs also suggests a potential area for future oncology research. fishersci.ca

Q & A

Q. What are the standard experimental protocols for handling and storing Doxycycline HCl in laboratory settings?

this compound is hygroscopic and light-sensitive, requiring storage in airtight, opaque containers at 2–8°C. For in vitro studies, prepare stock solutions in sterile water or ethanol (depending on solubility) and filter-sterilize (0.22 µm) to avoid microbial contamination. Use freshly prepared solutions to minimize degradation, and validate stability via HPLC at 270 nm (UV-Vis) . Safety protocols include wearing nitrile gloves and N95 masks to prevent inhalation of fine particles, as it is a Category 1 skin/eye irritant .

Q. How does this compound compare to other tetracyclines in antimicrobial susceptibility testing?

this compound exhibits broader-spectrum activity compared to tetracycline due to its enhanced lipid solubility, enabling better cellular penetration. For MIC (Minimum Inhibitory Concentration) assays, use Müller-Hinton agar with standardized inoculum (1–5 × 10⁵ CFU/mL). Note that some tetracycline-resistant strains (e.g., Staphylococcus aureus with tetM efflux pumps) may retain susceptibility to this compound at lower concentrations (2–8 µg/mL vs. 16–32 µg/mL for tetracycline) . Validate results with positive controls (e.g., doxycycline-sensitive E. coli ATCC 25922).

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal for quantifying this compound in plasma or tissue homogenates. Use a C18 column with mobile phase: 0.1% formic acid in water (A) and acetonitrile (B). For SERS (Surface-Enhanced Raman Spectroscopy), silver nanoparticle substrates (e.g., AgNP@SiO₂) enhance sensitivity, with characteristic peaks at 450 cm⁻¹ (C–O–C bending) and 1320 cm⁻¹ (aromatic ring vibrations) . Calibrate against deuterated internal standards (e.g., Doxycycline-d3 HCl) to correct matrix effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy data across in vivo models?

Discrepancies often arise from differences in pharmacokinetics (e.g., bioavailability in rodents vs. primates). To address this:

  • Conduct species-specific dose optimization using allometric scaling (e.g., body surface area normalization).
  • Measure plasma concentrations via LC-MS/MS to correlate efficacy with exposure (AUC/MIC ratio).
  • Account for protein binding (80–90% in humans vs. 60–70% in mice) using ultrafiltration .
  • Use isogenic microbial strains in parallel studies to isolate host-specific effects .

Q. What strategies improve the detection limits of this compound in environmental samples (e.g., water, soil)?

For trace analysis (<1 ppb):

  • Pre-concentrate samples using solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges.
  • Couple LC-MS/MS with ion-mobility separation to reduce background noise from humic acids.
  • In SERS, optimize substrate morphology (e.g., nanosphere lithography for ordered Ag nanostructures) to enhance Raman signal intensity by 10⁶–10⁸-fold . Validate recovery rates (≥85%) via spike-and-recovery experiments with isotopically labeled standards .

Q. How should researchers design experiments to assess this compound’s stability under varying pH and temperature conditions?

Use a factorial design to test:

  • pH range : 2.0–9.0 (simulating gastric to intestinal environments).
  • Temperature : 25°C (room), 37°C (physiological), and 50°C (stress degradation).
  • Timepoints : 0, 24, 48, 72 hours. Analyze degradation products via high-resolution mass spectrometry (HRMS) and assign structures using fragmentation patterns (e.g., loss of H₂O at m/z 428 → 410). Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life under accelerated conditions .

Q. What validation approaches are critical for ensuring data integrity in this compound-related analytical workflows?

Adopt a risk-based validation framework per ICH Q2(R1) guidelines:

  • Specificity : Confirm no interference from excipients or metabolites using diode-array detectors (DAD).
  • Linearity : ≥5-point calibration curves (R² > 0.995) spanning 50–150% of expected concentrations.
  • Accuracy/Precision : Intra-day/inter-day CV ≤5% for QC samples. For CSV (Computerized System Validation), avoid "one-size-fits-all" SOPs. Instead, tailor testing to intended use (e.g., UV spectrometer validation for absorbance measurements at 270 nm only) .

Methodological Considerations

Q. How to mitigate off-target effects of this compound in gene expression studies (e.g., Tet-On/Tet-Off systems)?

  • Use the lowest effective dose (typically 0.1–1 µg/mL) to minimize mitochondrial toxicity .
  • Include a "no-doxycycline" control to baseline endogenous gene activity.
  • Validate specificity via CRISPR knockouts or siRNA targeting the tetracycline-controlled transactivator (tTA) .

Q. What statistical methods are appropriate for analyzing dose-response data in this compound toxicity assays?

Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. Use ANOVA with Tukey’s post hoc test for multi-group comparisons. For longitudinal data (e.g., chronic toxicity), mixed-effects models account for inter-individual variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.